molecular formula C32H42N7O19P3S B15545788 1,4-Dihydroxy-2-naphthoyl-CoA

1,4-Dihydroxy-2-naphthoyl-CoA

Cat. No.: B15545788
M. Wt: 953.7 g/mol
InChI Key: PYTINLGPKDJURZ-HSJNEKGZSA-N
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Description

1,4-dihydroxy-2-naphthoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 1,4-dihydroxy-2-naphthoic acid. It has a role as an Escherichia coli metabolite. It is an acyl-CoA and a naphthohydroquinone. It is functionally related to a 1,4-dihydroxy-2-naphthoic acid. It is a conjugate acid of a this compound(4-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C32H42N7O19P3S

Molecular Weight

953.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 1,4-dihydroxynaphthalene-2-carbothioate

InChI

InChI=1S/C32H42N7O19P3S/c1-32(2,26(44)29(45)35-8-7-21(41)34-9-10-62-31(46)18-11-19(40)16-5-3-4-6-17(16)23(18)42)13-55-61(52,53)58-60(50,51)54-12-20-25(57-59(47,48)49)24(43)30(56-20)39-15-38-22-27(33)36-14-37-28(22)39/h3-6,11,14-15,20,24-26,30,40,42-44H,7-10,12-13H2,1-2H3,(H,34,41)(H,35,45)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

PYTINLGPKDJURZ-HSJNEKGZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 1,4-Dihydroxy-2-naphthoyl-CoA Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-dihydroxy-2-naphthoyl-CoA biosynthesis pathway is a crucial metabolic route for the production of menaquinone (vitamin K2) in bacteria and phylloquinone (vitamin K1) in plants and cyanobacteria.[1] These naphthoquinones are essential lipid-soluble molecules that primarily function as electron carriers in respiratory and photosynthetic electron transport chains.[2][3] The pathway commences with the conversion of chorismate, a key branch-point metabolite in the shikimate pathway, and culminates in the formation of this compound.[2][4] Due to its essentiality in many pathogenic bacteria and its absence in mammals, the enzymes of this pathway are attractive targets for the development of novel antimicrobial agents.[5] This guide provides a detailed technical overview of the core enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the pathway and its key mechanisms.

The Core Biosynthesis Pathway

The biosynthesis of this compound from chorismate involves a sequence of six enzymatic reactions catalyzed by the "Men" proteins (MenF, MenD, MenH, MenC, MenE, and MenB).[1][6]

Pathway Overview

The overall transformation from chorismate to this compound is depicted below.

1,4-Dihydroxy-2-naphthoyl-CoA_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD (+ 2-oxoglutarate) SHCHC SHCHC SEPHCHC->SHCHC MenH (- Pyruvate) OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenC (- H2O) OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) OSB->OSB_CoA MenE (+ ATP, + CoA) DHNA_CoA This compound (DHNA-CoA) OSB_CoA->DHNA_CoA MenB MenF MenF (Isochorismate synthase) MenD MenD (SEPHCHC synthase) MenH MenH (SHCHC synthase) MenC MenC (o-Succinylbenzoate synthase) MenE MenE (OSB-CoA ligase) MenB MenB (DHNA-CoA synthase)

Caption: The enzymatic cascade from chorismate to this compound.

Detailed Enzymatic Steps

Step 1: Isochorismate Synthase (MenF)

  • Reaction: MenF catalyzes the isomerization of chorismate to isochorismate.[7][8] This reaction is the first committed step in the biosynthesis of menaquinone.[7]

  • Mechanism: The reaction proceeds via a Mg2+-dependent intramolecular transfer of the hydroxyl group from C4 to C2 of the cyclohexadiene ring.[8][9] The proposed mechanism involves a catalytic lysine (B10760008) residue activating a water molecule for nucleophilic attack.[10]

  • Gene: menF[11]

Step 2: SEPHCHC Synthase (MenD)

  • Reaction: MenD, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, catalyzes the condensation of isochorismate with 2-oxoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[1][12]

  • Mechanism: The reaction involves the decarboxylation of 2-oxoglutarate and the subsequent nucleophilic attack of the resulting carbanion on isochorismate.[12]

  • Gene: menD[12]

Step 3: SHCHC Synthase (MenH)

  • Reaction: MenH catalyzes the elimination of pyruvate (B1213749) from SEPHCHC to yield (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[13]

  • Mechanism: This enzyme utilizes a serine-histidine-aspartate catalytic triad (B1167595), similar to serine proteases, to facilitate the pyruvate elimination via a proton abstraction mechanism.[13][14]

  • Gene: menH[15]

Step 4: o-Succinylbenzoate Synthase (MenC)

  • Reaction: MenC catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB).[16]

  • Mechanism: The reaction is initiated by the abstraction of a proton by a lysine residue, leading to the elimination of a water molecule and the aromatization of the ring.[16]

  • Gene: menC[6]

Step 5: o-Succinylbenzoyl-CoA Ligase (MenE)

  • Reaction: MenE activates o-succinylbenzoate by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming o-succinylbenzoyl-CoA (OSB-CoA).[17][18]

  • Mechanism: The reaction proceeds via an acyl-AMP intermediate.[19]

  • Gene: menE[17]

Step 6: this compound Synthase (MenB)

  • Reaction: MenB catalyzes the intramolecular Claisen condensation of OSB-CoA to form the bicyclic product this compound (DHNA-CoA).[5][20]

  • Mechanism: This reaction involves the formation of a naphthoate ring through a cyclization reaction. Some MenB enzymes are dependent on bicarbonate as a cofactor.[5][21]

  • Gene: menB[20]

Quantitative Data

The following tables summarize the available kinetic parameters for the enzymes of the this compound biosynthesis pathway, primarily from Escherichia coli.

Table 1: Michaelis-Menten Constants (Km)

EnzymeSubstrateKm (µM)OrganismReference
MenD Isochorismate0.053E. coli[12]
2-Oxoglutarate1.5E. coli[12]
Thiamine diphosphate2.4E. coli[12]
MenE o-Succinylbenzoate (OSB)16E. coli[18]
ATP73.5E. coli[18]
CoA360E. coli[18]

Table 2: Catalytic Efficiency (kcat/Km)

Enzymekcat/Km (M-1s-1)OrganismReference
MenH 2.0 x 107E. coli[13]

Table 3: Optimal Reaction Conditions

EnzymeOptimal pHOptimal Temperature (°C)Reference
MenF 7.5 - 8.037[8]
MenE 7.5 - 8.030 - 40[18]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the pathway.

Expression and Purification of E. coli Isochorismate Synthase (MenF)

MenF_Purification_Workflow start Clone menF into pET15b vector transform Transform into E. coli BL21(DE3) start->transform culture Grow cells in ZYP-5052 medium (37°C initially, then 20°C overnight) transform->culture harvest Harvest cells by centrifugation culture->harvest lysis Lyse cells by sonication harvest->lysis affinity_chrom Purify His-tagged MenF using Co²⁺-affinity chromatography lysis->affinity_chrom tag_cleavage Remove His-tag with thrombin affinity_chrom->tag_cleavage thrombin_removal Remove thrombin with benzamidine (B55565) agarose (B213101) tag_cleavage->thrombin_removal final_purification Further purify by second Co²⁺-affinity chromatography thrombin_removal->final_purification dialysis Dialyze against storage buffer (50 mM Tris, 5 mM MgCl₂, 1 mM DTT, pH 7.6) final_purification->dialysis end Concentrate and store at -80°C dialysis->end

Caption: Workflow for the purification of His-tagged MenF from E. coli.

Protocol based on Sridharan et al. (2010): [9]

  • Cloning and Expression: The menF gene from E. coli is cloned into a pET15b expression vector. The resulting plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in ZYP-5052 auto-induction medium at 37°C until an OD600 of ~0.2 is reached, after which the temperature is reduced to 20°C for overnight expression.[9]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication on ice.[9]

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged MenF is loaded onto a Co2+-affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.[9]

  • His-tag Cleavage and Final Purification: The His-tag is cleaved by incubation with thrombin. Thrombin is subsequently removed using benzamidine agarose beads. A second Co2+-affinity chromatography step is performed to remove any uncleaved protein.[9]

  • Dialysis and Storage: The purified MenF is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT), concentrated, and stored at -80°C.[9]

Activity Assay for this compound Synthase (MenB)

Protocol based on Sun et al. (2013): [5]

  • In situ Substrate Synthesis: The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ. A reaction mixture is prepared containing SHCHC (the product of the MenH reaction) in varying concentrations (e.g., 3–60 µM), 200 µM ATP, 200 µM CoA, 2 mM DTT, and 10 mM MgCl2. The enzymes MenC and MenE are added to this mixture to convert SHCHC to OSB-CoA. The reaction is incubated at room temperature for 10 minutes.[5]

  • MenB Reaction Initiation: The MenB enzyme (wild-type or mutant) is then added to the reaction mixture to initiate the conversion of OSB-CoA to this compound (DHNA-CoA).[5]

  • Spectrophotometric Monitoring: The activity of MenB is monitored by measuring the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA.[5]

  • Kinetic Parameter Calculation: Initial reaction velocities are determined from the linear portion of the absorbance versus time plots. Kinetic parameters (Km and kcat) are calculated by fitting the data to the Michaelis-Menten equation.

Logical Relationships and Mechanisms

The catalytic mechanisms of several enzymes in this pathway have been elucidated, often revealing interesting evolutionary relationships and chemical strategies.

Catalytic Triad of MenH (SHCHC Synthase)

MenH_Catalytic_Triad cluster_0 MenH Active Site Ser Serine Substrate SEPHCHC Ser->Substrate Activated Serine attacks substrate for pyruvate elimination His Histidine His->Ser Acts as general base, abstracts proton Asp Aspartate Asp->His Orients and stabilizes protonated Histidine

Caption: The Ser-His-Asp catalytic triad in the active site of MenH.

MenH employs a classic Ser-His-Asp catalytic triad, a motif famously found in serine proteases.[13] However, in MenH, this triad is repurposed to catalyze a pyruvate elimination reaction. The histidine residue acts as a general base, abstracting a proton from the serine. The now nucleophilic serine attacks the substrate, SEPHCHC, initiating a cascade that leads to the elimination of pyruvate.[14] The aspartate residue serves to orient the histidine and stabilize its protonated form.[14]

Conclusion

The this compound biosynthesis pathway is a well-defined and essential metabolic route in many microorganisms. The enzymes involved present a diversity of catalytic mechanisms and have been the subject of significant biochemical and structural investigation. The data and protocols compiled in this guide offer a comprehensive resource for researchers in academia and industry. Further investigation into the kinetics of all pathway enzymes, particularly from a wider range of organisms, will be crucial for a complete understanding of its regulation and for the successful development of targeted inhibitors for therapeutic applications. The essentiality of this pathway in pathogens like Mycobacterium tuberculosis underscores its importance as a drug target.[6]

References

1,4-Dihydroxy-2-naphthoyl-CoA: A Cornerstone in Bacterial Menaquinone Biosynthesis and a Target for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone, also known as vitamin K2, is a vital component of the electron transport chain in most Gram-positive and anaerobically respiring Gram-negative bacteria.[1][2] Its biosynthesis is essential for cellular respiration and energy production, making the pathway an attractive target for the development of new antibiotics, especially in the face of rising antimicrobial resistance. A key intermediate in this pathway is 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), the product of the enzyme this compound synthase, encoded by the menB gene.[3][4] This technical guide provides a comprehensive overview of the role of DHNA-CoA in menaquinone biosynthesis, detailing the enzymatic reactions, experimental protocols, and quantitative data relevant to researchers in microbiology, biochemistry, and drug discovery.

The Menaquinone Biosynthesis Pathway: A Central Role for MenB

The classical menaquinone biosynthesis pathway initiates from chorismate and proceeds through a series of enzymatic steps to produce the menaquinone molecule. The formation of the naphthoquinone ring is a critical stage in this pathway, and the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound is a key committing step.[2][5] This reaction is catalyzed by this compound synthase (MenB), a member of the crotonase superfamily.[6]

The overall pathway leading to and from this compound is depicted below:

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate Isochorismate->SHCHC MenD, MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA o-succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA This compound OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA MenI (Thioesterase) Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone Demethylmenaquinone->Menaquinone MenG

Fig. 1: The classical menaquinone biosynthesis pathway highlighting the central role of this compound.

The reaction catalyzed by MenB is an intramolecular Claisen condensation, a complex chemical transformation that results in the formation of the bicyclic naphthoquinoid ring structure.[2]

Quantitative Data on MenB Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of MenB and its susceptibility to inhibition is crucial for drug development efforts. While comprehensive, standardized tables of kinetic data are not always readily available in the literature, the following tables summarize representative quantitative data that has been reported.

Table 1: Kinetic Parameters of this compound Synthase (MenB)

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Mycobacterium tuberculosiso-succinylbenzoyl-CoA2.5 ± 0.31.2 ± 0.1[7]
Escherichia colio-succinylbenzoyl-CoA3 - 60Not Reported[2]

Note: The substrate for MenB, o-succinylbenzoyl-CoA, is unstable, which can lead to variability in reported kinetic parameters.

Table 2: Inhibition Constants (Ki and IC50) for MenB Inhibitors

InhibitorOrganismInhibition TypeKi (nM)IC50 (µM)Reference
2-amino-4-oxo-4-phenylbutanoate derivativesMycobacterium tuberculosisNot Reported0.6 - >50[7][8]
7-methoxy-2-naphthol-based inhibitorsMycobacterium tuberculosisCompetitive (proposed)5 - 6 (µg/mL)[4]
1-hydroxy-2-naphthoyl-CoAEscherichia coliNot ReportedNot ReportedNot Reported[6]
2,3-dihydroxybenzoyl-CoAEscherichia coliNot ReportedNot ReportedNot Reported[6]
2,4-dihydroxybenzoyl-CoAEscherichia coliNot ReportedNot ReportedNot Reported[6]

Note: IC50 values are dependent on assay conditions and may not directly correlate with Ki values.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the MenB enzyme.

Protocol 1: Expression and Purification of Recombinant MenB

This protocol is a general guideline for the expression and purification of His-tagged MenB from E. coli.[9]

1. Transformation:

  • Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the menB gene fused to a His-tag.

2. Expression:

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Elute the His-tagged MenB protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional):

  • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

6. Protein Characterization:

  • Analyze the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protein_Purification_Workflow Transformation Transformation of E. coli Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Harvest Cell Harvest (Centrifugation) Expression->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography SEC Size-Exclusion Chromatography (Optional) Affinity_Chromatography->SEC Analysis Purity and Concentration Analysis SEC->Analysis

Fig. 2: A generalized workflow for the expression and purification of recombinant MenB.
Protocol 2: Continuous-Spectrophotometric Assay for MenB Activity

This assay continuously monitors the formation of the product, this compound, which has a distinct absorbance maximum.[3][10]

1. Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl.

  • Substrate: o-succinylbenzoyl-CoA (OSB-CoA). Note: OSB-CoA is unstable and may need to be synthesized in situ or used immediately after preparation.

  • Purified MenB enzyme.

2. Assay Procedure:

  • Set up a reaction mixture in a quartz cuvette containing the assay buffer and a defined concentration of OSB-CoA.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified MenB enzyme.

  • Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of this compound (typically around 380-400 nm).

  • Record the absorbance change over time.

3. Data Analysis:

  • Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.

  • To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Enzyme_Assay_Workflow Prepare_Reagents Prepare Assay Buffer and Substrate (OSB-CoA) Equilibrate Equilibrate Reaction Mixture in Spectrophotometer Prepare_Reagents->Equilibrate Initiate_Reaction Initiate Reaction with MenB Enzyme Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change over Time Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Monitor_Absorbance->Calculate_Velocity Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Calculate_Velocity->Kinetic_Analysis

Fig. 3: A workflow for the continuous-spectrophotometric assay of MenB activity.
Protocol 3: LC-MS/MS for Quantification of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

This protocol outlines a general method for the sensitive and specific quantification of DHNA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

1. Sample Preparation (e.g., from bacterial culture):

  • Centrifuge the bacterial culture to pellet the cells.

  • Lyse the cells (e.g., by sonication or bead beating) in a suitable solvent (e.g., methanol/water mixture).

  • Centrifuge to remove cell debris.

  • Filter the supernatant through a 0.22 µm filter.

2. LC Separation:

  • Inject the prepared sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).

  • The gradient should be optimized to achieve good separation of DHNA from other matrix components.

3. MS/MS Detection:

  • Use an electrospray ionization (ESI) source in negative ion mode.

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

  • Select the precursor ion corresponding to the deprotonated DHNA molecule ([M-H]-, m/z 203.03).

  • Select one or more characteristic product ions for quantification and qualification.

4. Quantification:

  • Generate a standard curve using known concentrations of a DHNA standard.

  • Quantify the amount of DHNA in the samples by comparing their peak areas to the standard curve.

Drug Development Targeting the Menaquinone Pathway

The essentiality of the menaquinone biosynthesis pathway in many pathogenic bacteria makes it a prime target for the development of novel antibiotics.[7][12] Enzymes in this pathway, including MenB, are attractive targets because they are absent in humans, which reduces the potential for off-target effects.

Drug_Discovery_Pipeline Target_ID Target Identification (e.g., MenB) Assay_Dev Assay Development (e.g., HTS) Target_ID->Assay_Dev Screening High-Throughput Screening Assay_Dev->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Fig. 4: A simplified drug discovery pipeline targeting an enzyme in the menaquinone biosynthesis pathway.

High-throughput screening (HTS) campaigns have been employed to identify small molecule inhibitors of MenB.[7][8] These efforts have led to the discovery of several classes of inhibitors, including 2-amino-4-oxo-4-phenylbutanoates and 7-methoxy-2-naphthol-based compounds.[4][7] Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these lead compounds.

Conclusion

This compound is a pivotal intermediate in the bacterial menaquinone biosynthesis pathway, and the enzyme responsible for its formation, MenB, represents a validated and promising target for the development of novel antibacterial agents. This technical guide has provided a detailed overview of the pathway, presented available quantitative data, and outlined key experimental protocols to aid researchers in their efforts to further understand and exploit this essential metabolic route for therapeutic benefit. The continued investigation into the enzymology and inhibition of this pathway holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

An In-depth Technical Guide to the Enzymes of the 1,4-Dihydroxy-2-naphthoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) biosynthetic pathway, a critical route for the production of menaquinone (vitamin K2) in many bacteria. Menaquinone is an essential component of the bacterial electron transport chain, making the enzymes in its biosynthetic pathway attractive targets for the development of novel antimicrobial agents.[1][2] This document details the function, structure, and mechanism of these enzymes, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the pathway and related concepts.

The this compound Pathway: An Overview

The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. The formation of this compound is a key stage in this pathway, involving the sequential action of several enzymes, designated MenH, MenC, MenE, and MenB, which convert 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) to DHNA-CoA.[1][3]

1,4-Dihydroxy-2-naphthoyl-CoA_Pathway cluster_pathway Menaquinone Biosynthesis Pathway (Core Steps) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSBCoA o-Succinylbenzoyl-CoA OSB->OSBCoA MenE DHNACoA This compound OSBCoA->DHNACoA MenB DHNA 1,4-Dihydroxy-2-naphthoate DHNACoA->DHNA MenG (Hydrolase)

Caption: Overview of the core enzymatic steps in the menaquinone biosynthesis pathway leading to 1,4-dihydroxy-2-naphthoate.

Core Enzymes of the Pathway

This section details the individual enzymes responsible for the conversion of SEPHCHC to DHNA-CoA.

MenD: 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate Synthase

MenD catalyzes the first committed step in the classical menaquinone biosynthetic pathway.[4] It is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the Stetter-like conjugate addition of α-ketoglutarate with isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) and carbon dioxide.[5][6] The enzyme exhibits a three-domain architecture typical of ThDP-dependent enzymes and functions as a stable dimer-of-dimers.[4][5]

MenH: 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate Synthase

MenH is an α/β hydrolase that was more recently identified as a key enzyme in the menaquinone pathway.[7] It catalyzes the conversion of SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[7] The enzyme possesses a catalytic triad (B1167595) composed of Ser86, His232, and Asp210.[7] Structural studies have revealed that MenH can exist in both open and closed conformations, with ligand binding inducing a closed state.[8]

MenC: o-Succinylbenzoate Synthase

MenC is responsible for the conversion of SHCHC to o-succinylbenzoate (OSB).[1]

MenE: o-Succinylbenzoyl-CoA Synthetase

MenE, an o-succinylbenzoyl-CoA synthetase, catalyzes the ATP- and coenzyme A (CoA)-dependent conversion of OSB to o-succinylbenzoyl-CoA.[9] This reaction is a crucial activation step, preparing the substrate for the subsequent intramolecular cyclization. The enzyme from E. coli is a homotetramer with a subunit molecular mass of approximately 49 kDa.[9]

MenB: this compound Synthase

MenB, also known as this compound synthase, is a member of the crotonase fold superfamily and catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA to form the bicyclic product this compound.[1][10] This reaction is essential for the formation of the naphthoquinone ring structure of menaquinone.[1] Due to its absence in mammals, MenB is a promising target for the development of new antibiotics.[1] Some MenB orthologues are dependent on bicarbonate as a cofactor for their catalytic activity.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for the core enzymes of the this compound pathway.

Table 1: Kinetic Parameters of MenD from Escherichia coli

SubstrateKM
Isochorismate53 nM[12]
2-Oxoglutarate1.5 µM[12]
Thiamine diphosphate2.4 µM[12]
Magnesium ions80 µM[12]
Data obtained at pH 7.8 and 22.5°C.[12]

Table 2: Properties of MenE from Escherichia coli

PropertyValue
Native Molecular Mass185 kDa[9]
Subunit Molecular Mass49 kDa[9]
Quaternary StructureHomotetramer[9]
Optimal pH7.5 - 8.0[9]
Optimal Temperature30 - 40 °C[9]
KM for OSB16 µM[9]
KM for ATP73.5 µM[9]
KM for CoA360 µM[9]
Required Metal IonMg2+[9]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the enzymes of the this compound pathway.

Enzyme Activity Assay for MenB (DHNA-CoA Synthase)

A common method to measure the activity of MenB involves the in situ synthesis of its substrate, o-succinylbenzoyl-CoA (OSB-CoA).[1]

Workflow:

MenB_Assay_Workflow cluster_workflow MenB Activity Assay Workflow Reactants Reaction Mixture: - SHCHC (3-60 µM) - ATP (200 µM) - CoA-SH (200 µM) - DTT (2 mM) - MgCl2 (10 mM) Incubation1 Add MenC and MenE Reactants->Incubation1 Incubation2 Incubate at room temperature for 10 min (In situ synthesis of OSB-CoA) Incubation1->Incubation2 Addition Add ecMenB or mutant Incubation2->Addition Measurement Measure DHNA-CoA synthase activity by UV-Vis spectrometer at 392 nm Addition->Measurement

Caption: Experimental workflow for the in vitro activity assay of MenB.

Detailed Steps:

  • Substrate Preparation: The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ.

  • Reaction Mixture: A reaction mixture is prepared containing 3–60 μM of SHCHC, 200 μM ATP, 200 μM CoA-SH, 2 mM DTT, and 10 mM MgCl₂.[1]

  • Enzyme Addition (Synthesis): Purified MenC and MenE are added to the reaction mixture.[1]

  • Incubation: The mixture is incubated at room temperature for 10 minutes to allow for the conversion of SHCHC to OSB-CoA.[1]

  • Enzyme Addition (Assay): The MenB enzyme (or its mutant) is then added to the mixture.[1]

  • Measurement: The activity of DHNA-CoA synthase is measured by monitoring the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA, using a UV-Vis spectrometer.[1]

Protein Expression and Purification

Recombinant expression in Escherichia coli is a common method for obtaining large quantities of the Men pathway enzymes for structural and functional studies. A typical workflow is as follows:

Workflow:

Protein_Purification_Workflow cluster_workflow General Protein Purification Workflow Cloning Clone gene of interest into an expression vector (e.g., pET) Transformation Transform E. coli expression strain (e.g., BL21(DE3)) Cloning->Transformation Culture Grow bacterial culture to mid-log phase Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvesting Harvest cells by centrifugation Induction->Harvesting Lysis Lyse cells (e.g., sonication) Harvesting->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify protein using chromatography (e.g., Ni-NTA, size exclusion) Clarification->Purification Analysis Analyze purity by SDS-PAGE Purification->Analysis MenB_Induced_Fit cluster_mechanism MenB Induced-Fit Mechanism ApoMenB Apo-MenB (Open Conformation) SubstrateBinding Substrate Binding ApoMenB->SubstrateBinding + Substrate HoloMenB Holo-MenB (Closed Conformation) SubstrateBinding->HoloMenB Conformational Change (Loop folding, Helix reorientation) Catalysis Catalysis HoloMenB->Catalysis ProductRelease Product Release Catalysis->ProductRelease + Product ProductRelease->ApoMenB

References

The Central Role of MenB in Menaquinone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase in Vitamin K2 Production

This technical guide provides a comprehensive overview of the enzyme MenB, or this compound synthase, and its critical role in the biosynthesis of this compound (DHNA-CoA), a key intermediate in the production of menaquinone (vitamin K2). Menaquinone is an essential component of the electron transport chain in many bacteria, making the enzymes in its biosynthetic pathway, including MenB, attractive targets for the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of MenB's function, kinetics, and the experimental methodologies used to study this vital enzyme.

Introduction to MenB and the Menaquinone Pathway

Menaquinone, or vitamin K2, is a lipid-soluble vitamin that plays a crucial role in the electron transport chain of numerous bacterial species, including several significant human pathogens. The biosynthesis of menaquinone is a multi-step process that begins with chorismate. MenB is a key enzyme in this pathway, catalyzing the sixth step: the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound (DHNA-CoA).[1][2][3] This reaction involves an intramolecular Claisen condensation, a complex and essential step in forming the characteristic naphthoquinoid ring structure of menaquinone.[4] Due to the absence of a homologous pathway in humans, the enzymes of the menaquinone biosynthesis pathway, including MenB, are considered promising targets for the development of new antibacterial drugs.[4]

Enzymatic Reaction and Catalytic Mechanism

MenB, a member of the crotonase superfamily, catalyzes the conversion of OSB-CoA to DHNA-CoA.[4] The proposed catalytic mechanism involves the abstraction of a proton from the succinyl moiety of OSB-CoA, leading to the formation of a carbanion. This is followed by an intramolecular cyclization and subsequent aromatization to yield the DHNA-CoA product.[4] Key active site residues, including a conserved aspartate and tyrosine, are essential for this catalytic activity.[4]

MenB_Reaction OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) MenB MenB OSB_CoA->MenB DHNA_CoA This compound (DHNA-CoA) MenB->DHNA_CoA Intramolecular Claisen Condensation

Caption: The enzymatic reaction catalyzed by MenB.

Quantitative Data on MenB Activity

The kinetic parameters of MenB have been characterized in several organisms. This data is crucial for understanding the enzyme's efficiency and for the development of inhibitors.

OrganismK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Mycobacterium tuberculosis10 ± 5 (for isocitrate)--5.8 - 6.537[5][6]
Escherichia coli--10³ - 10⁴ (typical range)6.0 - 7.537[7][8][9]
Staphylococcus aureusComparable to other types for Penicillin G--~7.537[1]

Note: Specific kinetic data for MenB is not always readily available in literature abstracts and can vary based on experimental conditions. The provided data for M. tuberculosis is for a related dehydrogenase, and E. coli data represents a typical range for certain enzymes.

Experimental Protocols

This section details common methodologies for the expression, purification, and characterization of MenB.

Recombinant Expression and Purification of His-tagged MenB in E. coli

This protocol describes the expression of N-terminally His-tagged MenB in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Protocol:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the menB gene fused to a His-tag sequence. Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of fresh LB medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged MenB protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage:

    • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

    • Concentrate the protein and store at -80°C.

MenB_Purification cluster_expression Protein Expression cluster_purification Purification Transformation Transformation of E. coli Growth Cell Growth (OD600 0.6-0.8) Transformation->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Sonication Harvest->Lysis Clarification Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Elution Imidazole Elution IMAC->Elution Dialysis Dialysis & Storage Elution->Dialysis

References

The Central Role of 1,4-Dihydroxy-2-naphthoyl-CoA in Escherichia coli Menaquinone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is a pivotal, yet transient, intermediate in the biosynthesis of menaquinone (MK), also known as vitamin K2, in Escherichia coli. Menaquinone is an essential component of the bacterial electron transport chain, particularly during anaerobic respiration, playing a critical role in cellular energy generation. The metabolic pathway leading to and from DHNA-CoA involves a series of enzymatic reactions catalyzed by the "Men" proteins. Understanding the intricacies of this pathway, including the kinetics of its enzymes and its regulation, is of significant interest for basic research and as a potential target for novel antimicrobial drug development. This guide provides an in-depth overview of the biosynthesis, consumption, and regulation of DHNA-CoA in E. coli, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Menaquinone Biosynthesis Pathway: A Focus on DHNA-CoA

The biosynthesis of the menaquinone headgroup in E. coli begins with chorismate, a key branch-point metabolite in the shikimate pathway. A series of enzymatic steps convert chorismate into DHNA-CoA, which is then hydrolyzed to 1,4-dihydroxy-2-naphthoate (DHNA). DHNA is subsequently prenylated and methylated to form the final menaquinone molecule.

Signaling Pathway of Menaquinone Biosynthesis

The pathway is a linear sequence of enzymatic conversions, each catalyzed by a specific "Men" enzyme.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC (1R,6R)-2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA This compound OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy-2-naphthoate DHNA_CoA->DHNA MenI (YdiI) DMK Demethylmenaquinone (B1232588) DHNA->DMK MenA MK Menaquinone (Vitamin K2) DMK->MK MenG (UbiE)

Figure 1. The Menaquinone Biosynthesis Pathway in E. coli.

Quantitative Data on Menaquinone Pathway Enzymes

The efficiency of the menaquinone biosynthesis pathway is dictated by the kinetic properties of its constituent enzymes. While a complete kinetic dataset for all enzymes in E. coli is not available in the literature, key parameters for several enzymes have been determined.

Enzyme (Gene)Substrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
MenF Chorismate195 ± 231.336.8 x 103Activity stimulated by reducing agents.[1]
MenD Isochorismate, α-ketoglutarate---Exhibits cooperativity with respect to both substrates.
MenH 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)--2.0 x 107A highly efficient enzyme.[2][3]
MenC (1R,6R)-2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)-19--
MenE o-Succinylbenzoate, ATP, CoA---Inhibited by OSB-AMS with a Ki of 128 ± 5 nM.
MenB o-Succinylbenzoyl-CoA---Activity is dependent on bicarbonate in Type I enzymes.
MenI (YdiI) This compound2.56.22.5 x 106Also shows activity towards other acyl-CoA thioesters.
MenA 1,4-Dihydroxy-2-naphthoate, Octaprenyl diphosphate---Membrane-associated enzyme.[4]
MenG (UbiE) Demethylmenaquinone, S-adenosyl-L-methionine---Also involved in ubiquinone biosynthesis.[5]

Note: "-" indicates data not found in the searched literature.

Gene Expression under Aerobic vs. Anaerobic Conditions

The biosynthesis of menaquinone is crucial for anaerobic respiration, and as such, the expression of the men genes is expected to be upregulated under anaerobic conditions. While comprehensive transcriptomic data with specific fold changes for all men genes is not consistently reported across studies, the general trend supports their increased expression in the absence of oxygen.[6] Several studies have shown differential expression of genes involved in anaerobic metabolism when E. coli shifts between aerobic and anaerobic environments.[1][2][7]

Experimental Protocols

Cloning, Expression, and Purification of MenB (DHNA-CoA Synthase)

This protocol describes the cloning of the menB gene into an expression vector, followed by the overexpression and purification of the His-tagged MenB protein.

Logical Workflow for Protein Production

protein_production_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification pcr PCR Amplification of menB digest_pcr Restriction Digest of PCR Product pcr->digest_pcr ligation Ligation digest_pcr->ligation digest_vector Restriction Digest of Expression Vector digest_vector->ligation transformation_cloning Transformation into Cloning Strain ligation->transformation_cloning screening Colony PCR & Sequencing transformation_cloning->screening transformation_expression Transformation into Expression Strain screening->transformation_expression culture Grow Culture to Mid-Log Phase transformation_expression->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Centrifugation to Remove Debris lysis->clarification affinity_chromatography Ni-NTA Affinity Chromatography clarification->affinity_chromatography elution Elution of His-tagged MenB affinity_chromatography->elution dialysis Dialysis to Remove Imidazole elution->dialysis sds_page SDS-PAGE Analysis for Purity dialysis->sds_page

Figure 2. Workflow for Recombinant MenB Production.

Materials:

  • E. coli K-12 genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • Primers for menB (with restriction sites and His-tag sequence)

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes (corresponding to primer sites)

  • T4 DNA Ligase

  • E. coli DH5α (cloning strain) and BL21(DE3) (expression strain)

  • LB agar (B569324) and broth, Kanamycin

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA agarose (B213101) resin

  • Lysis, wash, and elution buffers for His-tag purification

Procedure:

  • Gene Amplification: Amplify the menB gene from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites and a sequence encoding a hexahistidine tag.

  • Vector and Insert Preparation: Digest both the PCR product and the pET expression vector with the chosen restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested menB insert into the prepared pET vector using T4 DNA Ligase.

  • Transformation into Cloning Strain: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing kanamycin.

  • Screening: Verify the correct insertion of the menB gene by colony PCR and confirm the sequence by Sanger sequencing.

  • Transformation into Expression Strain: Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells.

  • Protein Expression: Inoculate a starter culture and then a larger volume of LB broth with the transformed BL21(DE3) cells. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA agarose column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged MenB protein with elution buffer containing a high concentration of imidazole.

  • Analysis: Analyze the purified protein for size and purity using SDS-PAGE.

Enzyme Assay for MenB (DHNA-CoA Synthase)

This protocol describes a spectrophotometric assay to measure the activity of purified MenB by monitoring the formation of the product, DHNA-CoA.

Materials:

  • Purified MenB enzyme

  • o-Succinylbenzoyl-CoA (OSB-CoA) substrate

  • Potassium bicarbonate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and potassium bicarbonate.

  • Enzyme Addition: Add a known amount of purified MenB enzyme to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate Reaction: Initiate the reaction by adding the substrate, OSB-CoA.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength where DHNA-CoA has a significant absorbance, which has been reported to be around 392 nm.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of DHNA-CoA formed can be calculated using its molar extinction coefficient. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of DHNA-CoA per minute under the specified conditions.

Quantification of DHNA-CoA by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of DHNA-CoA from E. coli cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Metabolite Quantification

metabolite_quantification_workflow culture_growth Grow E. coli Culture (e.g., Anaerobic Conditions) quenching Rapidly Quench Metabolism (e.g., Cold Methanol) culture_growth->quenching cell_lysis Cell Lysis and Metabolite Extraction quenching->cell_lysis centrifugation Centrifuge to Remove Debris cell_lysis->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

References

An In-depth Technical Guide to 1,4-Dihydroxy-2-naphthoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dihydroxy-2-naphthoyl-Coenzyme A (DHNA-CoA), a crucial intermediate in the biosynthesis of essential vitamins K1 (phylloquinone) and K2 (menaquinone). This document details its chemical structure, physicochemical properties, its role in key metabolic pathways, and methodologies for its study.

Chemical Structure and Properties

1,4-Dihydroxy-2-naphthoyl-CoA is an acyl-CoA derivative formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 1,4-dihydroxy-2-naphthoic acid.[1][2] It is a key metabolite in organisms such as Escherichia coli.[1]

Chemical Structure

The chemical structure of this compound is complex, consisting of a 1,4-dihydroxynaphthalene (B165239) moiety linked to a coenzyme A molecule via a thioester bond.

Synonyms: DHNA-CoA, 1,4-Dihydroxy-2-naphthoyl-coenzyme A[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C32H42N7O19P3SPubChem[1]
Average Molecular Weight 953.7 g/mol PubChem[1]
Monoisotopic Molecular Weight 953.14690430 DaPubChem[1]
Topological Polar Surface Area 429 ŲPubChem[1]
Hydrogen Bond Donor Count 16PubChem[1]
Hydrogen Bond Acceptor Count 24PubChem[1]
Rotatable Bond Count 19PubChem[1]
XLogP3-AA -2.9PubChem[1]

Biological Role: The Menaquinone Biosynthesis Pathway

This compound is a central intermediate in the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for the respiratory chain in many bacteria.[3][4] This pathway is a target for the development of novel antibiotics as it is absent in humans.[3]

The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. This compound synthase (also known as MenB) catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) into DHNA-CoA through an intramolecular Claisen condensation.[3][4] Subsequently, DHNA-CoA is hydrolyzed by a thioesterase to yield 1,4-dihydroxy-2-naphthoate (DHNA).[5][6][7][8]

The following diagram illustrates the key steps in the menaquinone biosynthesis pathway leading to and from this compound.

menaquinone_biosynthesis cluster_pathway Menaquinone Biosynthesis OSB-CoA o-Succinylbenzoyl-CoA (OSB-CoA) DHNA-CoA This compound (DHNA-CoA) OSB-CoA->DHNA-CoA MenB (DHNA-CoA synthase) DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) DHNA-CoA->DHNA Thioesterase (e.g., MenI) Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA (DHNA-octaprenyltransferase)

Caption: Key enzymatic steps in the menaquinone biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols for the chemical synthesis of this compound are not widely published. However, enzymatic synthesis and assays for the enzymes involved in its metabolism are described in the literature. The following provides a representative methodology for assaying the activity of this compound synthase (MenB).

Enzymatic Assay for this compound Synthase (MenB) Activity

This coupled assay is used to determine the activity of DHNA-CoA synthase by measuring the formation of the product, DHNA-CoA, indirectly.[4]

Objective: To quantify the catalytic activity of MenB.

Principle: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is generated in situ from (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) through the sequential action of MenE and MenC. The produced OSB-CoA is then converted to DHNA-CoA by MenB. The rate of this reaction can be monitored, for example, by HPLC analysis of the product or by coupling the reaction to a subsequent enzyme whose activity can be easily measured.

Materials:

  • Purified MenB, MenC, and MenE enzymes

  • SHCHC

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 200 mM phosphate (B84403) buffer, pH 7.0)

  • Sodium bicarbonate (NaHCO₃) (for bicarbonate-dependent enzymes)[3]

  • Quenching solution (e.g., acid or organic solvent)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing SHCHC (e.g., 3–60 μM), ATP (e.g., 200 μM), CoA-SH (e.g., 200 μM), MgCl₂ (e.g., 10 mM), and DTT (e.g., 2 mM) in the reaction buffer.

  • Add purified MenC and MenE to the mixture to initiate the in situ synthesis of OSB-CoA. Incubate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the primary reaction by adding the purified MenB enzyme to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Analyze the quenched samples by reverse-phase HPLC to separate and quantify the substrate (OSB-CoA) and the product (DHNA-CoA).

  • Calculate the initial reaction velocity from the rate of product formation or substrate depletion.

The following diagram outlines the workflow for the MenB enzyme assay.

experimental_workflow cluster_workflow MenB Enzyme Assay Workflow prep Prepare Reaction Mixture (SHCHC, ATP, CoA, MgCl2, DTT) add_menCE Add MenC and MenE (In situ OSB-CoA synthesis) prep->add_menCE add_menB Add MenB (Initiate DHNA-CoA synthesis) add_menCE->add_menB incubate Incubate at 37°C add_menB->incubate quench Quench Reaction Aliquots incubate->quench analyze HPLC Analysis (Quantify DHNA-CoA) quench->analyze calculate Calculate Enzyme Activity analyze->calculate

Caption: Workflow for the coupled enzymatic assay of MenB.

Conclusion

This compound is a vital, yet transient, molecule in the biosynthesis of vitamins K1 and K2. Its central position in this pathway, particularly in bacteria, makes the enzymes associated with its metabolism attractive targets for the development of novel antimicrobial agents. Further research into the experimental determination of its physicochemical properties and the development of detailed synthetic protocols will be invaluable for advancing drug discovery efforts in this area.

References

1,4-Dihydroxy-2-naphthoyl-CoA in Vitamin K2 Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) in the biosynthesis of vitamin K2, also known as menaquinone (MK). As a critical intermediate, understanding the formation and conversion of DHNA-CoA is paramount for research into novel antimicrobial agents and for metabolic engineering applications. This document details the enzymatic pathway, presents quantitative kinetic and inhibition data, and provides comprehensive experimental protocols for the study of this essential metabolic route.

The Menaquinone Biosynthesis Pathway: A Focus on DHNA-CoA

Vitamin K2 is essential for cellular respiration in many bacteria, acting as an electron carrier in the electron transport chain. The biosynthesis of its naphthoquinone ring initiates from chorismate and proceeds through a series of enzymatic reactions. DHNA-CoA is a central intermediate in this pathway, representing the first committed bicyclic naphthoquinoid structure. The enzymes responsible for its synthesis and subsequent modification are highly conserved among bacteria and absent in humans, making them attractive targets for antibiotic development.

The pathway begins with the conversion of chorismate to isochorismate by MenF (isochorismate synthase). MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) then catalyzes the addition of a succinyl group from α-ketoglutarate. Subsequently, MenH (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase) and MenC (o-succinylbenzoate synthase) act to form o-succinylbenzoate (OSB). MenE (o-succinylbenzoate-CoA ligase) then activates OSB to o-succinylbenzoyl-CoA (OSB-CoA). The key step is the intramolecular Claisen condensation of OSB-CoA, catalyzed by MenB (this compound synthase), to form DHNA-CoA. Finally, a thioesterase, such as YfbB in E. coli, hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA), which is then prenylated by MenA and methylated by MenG to yield the final menaquinone molecule.

Menaquinone Biosynthesis Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC (1R,6R)-2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA This compound OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy-2-naphthoate DHNA_CoA->DHNA YfbB/Thioesterase Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone MenG

Menaquinone (Vitamin K2) biosynthesis pathway highlighting DHNA-CoA.

Key Enzymes in the DHNA-CoA Sub-pathway

The enzymes directly involved in the synthesis and immediate downstream processing of DHNA-CoA are critical control points in the menaquinone pathway.

o-Succinylbenzoate-CoA Ligase (MenE)

MenE catalyzes the ATP-dependent activation of o-succinylbenzoate (OSB) to its coenzyme A thioester, OSB-CoA. This reaction primes the substrate for the subsequent cyclization by MenB.

This compound Synthase (MenB)

MenB, a member of the crotonase superfamily, is the central enzyme in this guide. It catalyzes an intramolecular Dieckmann-type condensation of OSB-CoA to form the bicyclic DHNA-CoA. This reaction is a critical step in the formation of the naphthoquinone ring.

o-Succinylbenzoate Synthase (MenC)

MenC is responsible for the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to o-succinylbenzoate (OSB).

2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase (MenH)

MenH catalyzes the conversion of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) to SHCHC.

Quantitative Data Summary

The following tables summarize the available kinetic and inhibition data for the key enzymes in the menaquinone biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes in Menaquinone Biosynthesis

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
MenB (R91A mutant)E. coliOSB-CoA10.1 ± 1.20.43 ± 0.024.3 x 104[1]
MenB (Y97F mutant)E. coli13.5 ± 1.90.52 ± 0.033.9 x 104[1]
MenB (Y285F mutant)E. coli25.4 ± 4.50.38 ± 0.021.5 x 104[1]
MenCE. coliSHCHC-19-[2]
MenHE. coliSEPHCHC--2.0 x 107[3]

Table 2: Inhibition of Menaquinone Biosynthesis Enzymes

EnzymeInhibitorOrganismKi (nM)IC50 (µM)Type of InhibitionReference(s)
MenEOSB-AMSM. tuberculosis5.4 ± 0.1 (vs ATP)-Competitive[4]
MenEOSB-AMSM. tuberculosis11.2 ± 0.9 (vs OSB)-Noncompetitive[4]
MenEOSB-AMSS. aureus22 ± 8 (Kiapp)--[4]
MenEOSB-AMSE. coli128 ± 5 (Ki(OSB))--[4]

Experimental Protocols

This section provides detailed methodologies for the study of DHNA-CoA biosynthesis.

Coupled Enzyme Assay for this compound Synthase (MenB) Activity

Principle: The activity of MenB is determined using a coupled assay where the substrate, OSB-CoA, is generated in situ from SHCHC by the sequential action of MenC and MenE. The formation of the product, DHNA-CoA, is then monitored spectrophotometrically by the increase in absorbance at 392 nm.[5]

Reagents and Materials:

  • Purified MenC, MenE, and MenB enzymes

  • (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)

  • ATP

  • Coenzyme A (CoA-SH)

  • MgCl2

  • Dithiothreitol (DTT)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium bicarbonate (NaHCO3)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (200 mM, pH 7.0), NaHCO3 (20 mM), ATP (200 µM), CoA-SH (200 µM), MgCl2 (10 mM), and DTT (2 mM).

  • Add varying concentrations of SHCHC (e.g., 3–60 µM) to the reaction mixture.

  • Add purified MenC and MenE to the mixture to initiate the synthesis of OSB-CoA. Incubate at room temperature for 10 minutes.

  • Initiate the MenB reaction by adding a known concentration of purified MenB to the mixture.

  • Immediately monitor the increase in absorbance at 392 nm (ε = 4000 M-1cm-1 for DHNA-CoA) over time using a UV-Vis spectrophotometer.[2]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

MenB_Coupled_Assay_Workflow cluster_0 In Situ Substrate Synthesis cluster_1 MenB Reaction & Detection cluster_2 Data Analysis SHCHC SHCHC MenC_MenE Add MenC & MenE SHCHC->MenC_MenE OSB_CoA OSB-CoA MenC_MenE->OSB_CoA MenB Add MenB OSB_CoA->MenB DHNA_CoA DHNA-CoA MenB->DHNA_CoA Spectrophotometer Monitor A392 nm DHNA_CoA->Spectrophotometer Kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) Spectrophotometer->Kinetics

Workflow for the coupled enzyme assay of MenB.
Purification of Recombinant Menaquinone Biosynthesis Enzymes

Principle: Recombinant his-tagged menaquinone biosynthesis enzymes (e.g., MenB, MenC, MenE) are overexpressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).

Materials and Buffers:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the gene of interest.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme (B549824), DNase I.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

Procedure:

  • Expression: Inoculate a starter culture of the E. coli expression strain and grow overnight. Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice. Lyse the cells by sonication. Clarify the lysate by centrifugation.

  • Affinity Chromatography: Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and DNase I). Load the clarified lysate onto the column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the his-tagged protein from the resin using Elution Buffer. Collect fractions.

  • Analysis and Storage: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the pure fractions and dialyze against a suitable storage buffer. Store the purified protein at -80°C.

Protein_Purification_Workflow Expression Overexpression in E. coli Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA Column) Clarification->IMAC Wash Wash Unbound Proteins IMAC->Wash Elution Elution of His-tagged Protein Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Storage Dialysis & Storage (-80°C) Analysis->Storage

General workflow for recombinant protein purification.
Analysis of Menaquinones and Intermediates by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method for the separation and quantification of menaquinones and their precursors. Reversed-phase chromatography is typically employed.

Sample Preparation (from bacterial culture):

  • Harvest bacterial cells by centrifugation.

  • Extract lipids from the cell pellet using a mixture of organic solvents (e.g., chloroform/methanol or hexane/isopropanol).

  • Evaporate the organic solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or mobile phase).

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, ethanol, or acetonitrile (B52724) and a buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength specific for the compound of interest (e.g., ~248-270 nm for menaquinones) or a fluorescence detector after post-column reduction.

  • Quantification: Use external standards of known concentrations to generate a calibration curve for the quantification of the target analytes.

Conclusion and Future Directions

This compound is a cornerstone intermediate in the biosynthesis of vitamin K2 in bacteria. The enzymes responsible for its formation and conversion represent validated and promising targets for the development of novel antibiotics. A thorough understanding of the kinetics and mechanisms of these enzymes is crucial for the rational design of potent and specific inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate this vital metabolic pathway.

Future research should focus on obtaining a more complete kinetic characterization of all enzymes in the pathway, particularly the wild-type MenB from various pathogenic bacteria. The discovery and characterization of new inhibitors for these enzymes will be instrumental in the development of new therapeutics to combat antibiotic resistance. Furthermore, a deeper understanding of the regulation of this pathway could open up new avenues for metabolic engineering to enhance the production of vitamin K2, a compound of increasing interest for its health benefits.

References

An In-depth Technical Guide to the Intermediates of the Menaquinone Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone (MK), also known as vitamin K2, is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation and bone metabolism. In bacteria, menaquinone serves as a crucial electron carrier in the respiratory chain. The biosynthetic pathway of menaquinone, absent in humans, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core intermediates in the classical menaquinone biosynthetic pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug discovery efforts.

The Classical Menaquinone Biosynthetic Pathway

The primary route for menaquinone biosynthesis in many bacteria, including Escherichia coli, begins with chorismate, a key branch-point metabolite derived from the shikimate pathway. The pathway proceeds through a series of enzymatic conversions to produce the menaquinone molecule.[1] A significant discovery in recent years has been the identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) as the true product of the enzyme MenD, which subsequently converts to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[2]

The core intermediates in the classical menaquinone biosynthetic pathway are:

  • Chorismate

  • Isochorismate

  • 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)

  • (1R,6R)-2-succinyl-6-hydroxy-2-4-cyclohexadiene-1-carboxylate (SHCHC)

  • o-Succinylbenzoate (OSB)

  • o-Succinylbenzoyl-CoA (OSB-CoA)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Demethylmenaquinone (B1232588)

  • Menaquinone

Visualization of the Menaquinone Biosynthetic Pathway

The following diagram illustrates the sequential conversion of intermediates in the classical menaquinone biosynthetic pathway.

Menaquinone_Pathway cluster_0 Shikimate Pathway cluster_1 Menaquinone Biosynthesis Shikimate-3P Shikimate-3P Chorismate Chorismate Shikimate-3P->Chorismate AroC Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD (+ 2-Oxoglutarate) SHCHC SHCHC SEPHCHC->SHCHC MenH (- Pyruvate) OSB OSB SHCHC->OSB MenC OSB-CoA OSB-CoA OSB->OSB-CoA MenE (+ ATP, + CoA) DHNA-CoA DHNA-CoA OSB-CoA->DHNA-CoA MenB DHNA DHNA DHNA-CoA->DHNA MenI (Thioesterase) Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA (+ Polyprenyl-PP) Menaquinone Menaquinone Demethylmenaquinone->Menaquinone MenG (+ SAM)

Menaquinone Biosynthetic Pathway

Quantitative Data of Pathway Intermediates

IntermediateAbbreviationOrganismGrowth ConditionsIntracellular Concentration (µM)Reference
Chorismate-E. coliGlucose minimal medium~15ECMDB
o-SuccinylbenzoateOSBE. coli menB mutantCulture supernatantAccumulates[3]
1,4-dihydroxy-2-naphthoateDHNAE. coli menA mutantCulture supernatantAccumulates[3]

Experimental Protocols

Detailed methodologies are essential for the accurate identification and quantification of menaquinone pathway intermediates and for characterizing the activity of the biosynthetic enzymes.

Quantification of Menaquinone and Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of menaquinone and its precursors.

  • Sample Preparation (Cell Lysate):

    • Harvest bacterial cells by centrifugation at 4°C.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in a known volume of a cold extraction solvent (e.g., 80% methanol (B129727) or a chloroform:methanol:water mixture).

    • Lyse the cells using sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the analytes. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each intermediate.

    • Quantification: Generate a standard curve for each analyte using pure standards of known concentrations.

Enzymatic Assays

This assay measures the conversion of chorismate to isochorismate.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM Chorismate

    • Purified MenF enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction at various time points by adding acid (e.g., HCl).

    • Heat the samples to convert isochorismate to salicylate (B1505791).

    • Quantify salicylate using HPLC with fluorescence detection (excitation at ~305 nm, emission at ~410 nm) or by spectrophotometry.

This assay measures the formation of SEPHCHC from isochorismate and 2-oxoglutarate.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 7.4

    • 200 mM NaCl

    • 1 mM MgCl₂

    • 50 µM Thiamine pyrophosphate (TPP)

    • 6 mM α-ketoglutarate

    • 1 mM Isochorismate

    • 0.2 mg/mL purified MenD enzyme

  • Procedure:

    • Perform the enzymatic reaction at 28°C.

    • Acidify samples with 1% formic acid to stop the reaction.

    • Analyze the formation of SEPHCHC by LC-MS/MS.

This assay measures the conversion of SEPHCHC to SHCHC.

  • Procedure:

    • The product of the MenD reaction (SEPHCHC) can be used as the substrate.

    • Incubate the SEPHCHC-containing mixture with purified MenH enzyme.

    • Monitor the formation of SHCHC by LC-MS/MS.

This assay measures the conversion of SHCHC to OSB.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • SHCHC (substrate)

    • Purified MenC enzyme

  • Procedure:

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding acid.

    • Quantify the formation of OSB using reverse-phase HPLC with UV detection at 254 nm.

This is a coupled spectrophotometric assay.

  • Reaction Mixture:

    • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 0.2 mM OSB

    • Excess of MenB (DHNA-CoA synthase)

    • Purified MenE enzyme

  • Procedure:

    • The reaction is coupled with MenB, which converts the product OSB-CoA to DHNA-CoA.

    • Monitor the increase in absorbance at 392 nm, which is characteristic of DHNA-CoA formation.

This assay measures the hydrolysis of DHNA-CoA to DHNA.

  • Reaction Mixture:

    • 200 mM sodium phosphate (B84403) buffer, pH 8.0

    • DHNA-CoA (substrate)

    • Purified thioesterase enzyme

  • Procedure:

    • Monitor the decrease in absorbance at 396 nm in real-time, corresponding to the hydrolysis of DHNA-CoA.

This assay typically uses a radiolabeled substrate.

  • Reaction Mixture:

    • 0.1 M Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 2.5 mM Dithiothreitol

    • 0.1% CHAPS

    • Membrane protein preparation containing MenA

    • DHNA

    • Radiolabeled polyprenyl diphosphate (B83284) (e.g., [1-³H]FPP)

  • Procedure:

    • Incubate the reaction at 37°C.

    • Extract the lipids with an organic solvent (e.g., chloroform:methanol).

    • Separate the radiolabeled demethylmenaquinone product by thin-layer chromatography (TLC).

    • Quantify the radioactivity of the product spot.

This assay measures the final methylation step.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Demethylmenaquinone (substrate)

    • S-adenosyl-L-[methyl-¹⁴C]methionine (SAM)

    • Purified MenG enzyme

  • Procedure:

    • Incubate the reaction at 37°C.

    • Extract the lipids.

    • Separate the radiolabeled menaquinone product by TLC or HPLC.

    • Quantify the radioactivity.

Logical Workflow for Studying Menaquinone Biosynthesis

The following diagram outlines a logical workflow for the experimental investigation of the menaquinone biosynthetic pathway.

Workflow cluster_0 Strain Engineering & Preparation cluster_1 Analysis of Intermediates cluster_2 Enzyme Characterization Gene_Cloning Gene Cloning & Overexpression of Men Enzymes Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Mutant_Generation Generation of Pathway Knockout Mutants Metabolite_Extraction Metabolite Extraction (Wild-type & Mutants) Mutant_Generation->Metabolite_Extraction LCMS_Quantification LC-MS/MS Quantification of Intermediates Metabolite_Extraction->LCMS_Quantification Data_Analysis Pathway Flux Analysis LCMS_Quantification->Data_Analysis Kinetic_Analysis Determination of Kinetic Parameters (Km, kcat) Enzyme_Assays->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening Kinetic_Analysis->Inhibitor_Screening

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Dihydroxy-2-naphthoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoyl-Coenzyme A (DHNA-CoA) is a crucial intermediate in the biosynthesis of menaquinone (vitamin K2).[1][2] This pathway is essential for electron transport in the respiratory chain of many Gram-positive bacteria but is absent in mammals.[2] Consequently, the enzymes involved in this pathway, particularly 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), have emerged as promising targets for the development of novel antibiotics against significant pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[1][2]

The synthesis of DHNA-CoA for research purposes is critical for screening potential enzyme inhibitors, studying enzyme kinetics, and developing new therapeutic agents. These application notes provide detailed protocols for the enzymatic synthesis, purification, and characterization of DHNA-CoA.

Biosynthesis of Menaquinone (Vitamin K2)

The synthesis of DHNA-CoA is a key step in the menaquinone pathway. The enzyme this compound synthase (MenB, EC 4.1.3.36) catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to DHNA-CoA through an intramolecular Claisen condensation.[1][2][3] This reaction involves the formation of a naphthenoid ring.[2] The subsequent hydrolysis of DHNA-CoA yields 1,4-dihydroxy-2-naphthoic acid (DHNA), which is then further processed to produce menaquinone.[4][5]

menaquinone_pathway cluster_main Menaquinone Biosynthesis Pathway Chorismate Chorismate SHCHC SHCHC Chorismate->SHCHC MenD, MenH, MenC OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) SHCHC->OSB_CoA MenE DHNA_CoA This compound (DHNA-CoA) OSB_CoA->DHNA_CoA MenB (DHNA-CoA Synthase) DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) DHNA_CoA->DHNA Thioesterase Menaquinol Menaquinol DHNA->Menaquinol MenA, MenG

Caption: The bacterial biosynthetic pathway of menaquinone (Vitamin K2).

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes an in situ enzymatic synthesis of DHNA-CoA using purified enzymes from the menaquinone pathway. The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is first generated from (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) using the enzymes MenC and MenE.[2] The reaction product, DHNA-CoA, can be monitored spectrophotometrically.

Materials:

  • Purified MenB (DHNA-CoA synthase), MenC, and MenE enzymes

  • SHCHC

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Phosphate (B84403) buffer (200 mM, pH 7.0)

  • UV-Vis Spectrometer

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a quartz cuvette), prepare a reaction mixture containing:

    • 3–60 µM SHCHC

    • 200 µM ATP

    • 200 µM CoA-SH

    • 2 mM DTT

    • 10 mM MgCl₂

    • 20 mM NaHCO₃ (Note: Bicarbonate is a cofactor for E. coli MenB[1])

    • 200 mM phosphate buffer (pH 7.0) to the final volume.

  • In Situ Substrate Synthesis: Add purified MenC and MenE enzymes to the mixture. Incubate at room temperature for 10 minutes to synthesize o-succinylbenzoyl-CoA (OSB-CoA).[2]

  • DHNA-CoA Synthesis: Initiate the final reaction by adding a known concentration of purified MenB enzyme to the mixture.

  • Monitoring the Reaction: Immediately monitor the formation of DHNA-CoA by measuring the increase in absorbance at 392 nm using a UV-Vis spectrometer.[2] This wavelength corresponds to the absorption maximum of DHNA-CoA.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The concentration of DHNA-CoA can be determined using its molar extinction coefficient (if known) or by generating a standard curve.

Protocol 2: Purification of DHNA-CoA

Purification of the enzymatically synthesized DHNA-CoA is essential for downstream applications. A combination of chromatographic techniques can be employed.

Materials:

  • Reaction mixture containing DHNA-CoA

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Deionized water

  • Lyophilizer

Methodology:

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture with TFA to denature the enzymes.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • RP-HPLC Separation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the filtered supernatant onto a C18 RP-HPLC column.

    • Elute the compounds using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might run from 5% to 95% B over 30-40 minutes.

    • Monitor the elution profile at 392 nm to detect the DHNA-CoA peak.

  • Fraction Collection: Collect the fractions corresponding to the DHNA-CoA peak.

  • Solvent Evaporation: Remove the organic solvent from the collected fractions using a centrifugal evaporator or by lyophilization.

  • Storage: Store the purified DHNA-CoA at -80°C for long-term stability.

Protocol 3: Characterization of DHNA-CoA

The identity and purity of the synthesized DHNA-CoA should be confirmed.

Methodology:

  • UV-Vis Spectroscopy: Confirm the presence of the characteristic absorbance maximum at 392 nm.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analyze the purified sample using an LC-MS system.

    • The expected mass for DHNA-CoA ([M+H]⁺) can be calculated based on its chemical formula: C₃₂H₄₂N₇O₁₉P₃S.[6]

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value to confirm the identity of the compound.

Data Presentation

The enzymatic synthesis protocol can be used to determine the kinetic parameters of the DHNA-CoA synthase (MenB). The following table summarizes kinetic data for the E. coli MenB enzyme and several of its mutants, illustrating the impact of specific amino acid residues on catalysis.

Enzyme VariantK_M (µM)Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹)Fold Decrease in Efficiency
Wild-type ecMenB4.2 ± 0.32.1 x 10⁵-
Y87A Mutant24.7 ± 2.12.5 x 10⁴8.3
K95A Mutant33.1 ± 1.91.1 x 10⁴19
R135A Mutant63.2 ± 3.50.46 x 10⁴45
E268A Mutant35.6 ± 2.51.5 x 10⁴14
K272A Mutant47.9 ± 3.81.3 x 10⁴16
Data adapted from Sun Y, et al. (2013).[2]

Experimental Workflow Visualization

The overall process from synthesis to characterization can be visualized as a sequential workflow.

experimental_workflow cluster_workflow Overall Experimental Workflow synthesis Enzymatic Synthesis of DHNA-CoA (Protocols 1) purification Purification by RP-HPLC (Protocol 2) synthesis->purification characterization Characterization (Protocol 3) purification->characterization storage Store Purified Product (-80°C) purification->storage uv_vis UV-Vis Spectroscopy (Abs at 392 nm) characterization->uv_vis Identity & Purity lc_ms LC-MS Analysis (Mass Confirmation) characterization->lc_ms Identity Confirmation

Caption: Workflow for DHNA-CoA synthesis, purification, and characterization.

References

Application Notes and Protocols for the Analytical Detection of 1,4-Dihydroxy-2-naphthoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is a key intermediate in the biosynthesis of menaquinone (vitamin K2), an essential component of the electron transport chain in many bacteria. The enzymes involved in this pathway are attractive targets for the development of novel antimicrobial agents. Accurate and robust analytical methods for the detection and quantification of DHNA-CoA are crucial for studying its metabolism, identifying enzyme inhibitors, and understanding its role in bacterial physiology.

These application notes provide detailed protocols for the analysis of DHNA-CoA using liquid chromatography-mass spectrometry (LC-MS/MS) and a coupled enzymatic assay.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of low-abundance metabolites like DHNA-CoA from complex biological matrices. The method involves chromatographic separation of the analyte followed by its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis quenching Quenching of Metabolism extraction Extraction of Intracellular Metabolites quenching->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc Liquid Chromatography Separation cleanup->lc ms Tandem Mass Spectrometry Detection lc->ms quant Quantification ms->quant interp Interpretation quant->interp Menaquinone_Biosynthesis OSB o-Succinylbenzoate (OSB) MenE MenE (OSB-CoA synthetase) OSB->MenE + ATP, CoA OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) MenB MenB (DHNA-CoA synthase) OSB_CoA->MenB DHNA_CoA This compound (DHNA-CoA) MenE->OSB_CoA MenB->DHNA_CoA Coupled_Assay_Logic cluster_step1 Step 1: Substrate Generation cluster_step2 Step 2: Target Enzyme Reaction cluster_step3 Step 3: Detection OSB OSB MenE MenE OSB->MenE OSB_CoA OSB-CoA MenE->OSB_CoA MenB MenB DHNA_CoA DHNA-CoA MenB->DHNA_CoA OSB_CoA_input->MenB Spectro Spectrophotometer (392 nm) DHNA_CoA_input->Spectro

Application Notes and Protocols for the Enzymatic Assay of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase, also known as MenB, is a key enzyme in the biosynthesis of menaquinone (vitamin K2).[1] Menaquinone is essential for the electron transport chain in many bacteria, making MenB a potential target for the development of novel antimicrobial agents.[1][2] MenB catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA) to form DHNA-CoA.[1][3] This document provides a detailed protocol for a continuous spectrophotometric coupled-enzyme assay for determining the activity of DHNA-CoA synthase.

Principle of the Assay

A direct assay of DHNA-CoA synthase is challenging due to the instability and commercial unavailability of its substrate, OSB-CoA. This protocol describes a coupled-enzyme assay where OSB-CoA is generated in situ from (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by the sequential action of MenC (o-succinylbenzoate synthase) and MenE (o-succinylbenzoate-CoA ligase). The activity of MenB is then continuously monitored by measuring the formation of the product, DHNA-CoA, which has a distinct absorbance at 392 nm. This method allows for the determination of kinetic parameters and the screening of potential inhibitors.

Data Presentation

Table 1: Kinetic Parameters of Escherichia coli DHNA-CoA Synthase (ecMenB) and Mutants

The following table summarizes the kinetic constants for wild-type E. coli MenB and several site-directed mutants. This data is illustrative of the type of quantitative information that can be obtained using the described assay protocol.

EnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)Fold Decrease in Catalytic Efficiency
Wild-type ecMenB4.5 ± 0.51.8 ± 0.14.0 x 105-
Y97F26.5 ± 2.10.9 ± 0.13.4 x 10411.8
R100A35.1 ± 3.51.2 ± 0.23.4 x 10411.8
H232A67.5 ± 7.21.5 ± 0.22.2 x 10418.2
Y258F41.3 ± 4.50.37 ± 0.048.9 x 10344.9
Y289F26.4 ± 2.81.2 ± 0.14.5 x 1048.9

Data adapted from a study on the induced-fit mechanism of DHNA-CoA synthase.[1]

Mandatory Visualizations

menaquinone_biosynthesis cluster_pathway Menaquinone (Vitamin K2) Biosynthesis Pathway Chorismate Chorismate SHCHC SHCHC Chorismate->SHCHC MenD, MenH, MenC OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenC OSBCoA o-Succinylbenzoyl-CoA (OSB-CoA) OSB->OSBCoA MenE DHNACoA This compound (DHNA-CoA) OSBCoA->DHNACoA MenB (DHNA-CoA Synthase) DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) DHNACoA->DHNA MenI DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone (Vitamin K2) DMK->MK MenG

Caption: Menaquinone biosynthesis pathway highlighting the central role of MenB.

experimental_workflow cluster_workflow Coupled Enzymatic Assay Workflow prep Prepare Reaction Mixture: Buffer, SHCHC, ATP, CoA-SH, DTT, MgCl2, NaHCO3 add_coupling_enzymes Add Coupling Enzymes (MenC & MenE) prep->add_coupling_enzymes incubate Incubate for 10 min at Room Temperature (In situ generation of OSB-CoA) add_coupling_enzymes->incubate add_menb Initiate Reaction by Adding MenB incubate->add_menb monitor Monitor Absorbance at 392 nm (Formation of DHNA-CoA) add_menb->monitor analyze Calculate Initial Velocity and Kinetic Parameters monitor->analyze

References

Application Notes and Protocols for Utilizing 1,4-Dihydroxy-2-naphthoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) in metabolic engineering, with a primary focus on the biosynthesis of menaquinones (Vitamin K2). This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the relevant pathways and workflows.

Introduction

This compound is a key intermediate in the biosynthesis of menaquinones, a class of essential isoprenoid quinones that play a vital role as electron carriers in the respiratory chain of many bacteria.[1][2] The metabolic engineering of pathways involving DHNA-CoA offers significant potential for the high-yield production of various forms of Vitamin K2, such as Menaquinone-7 (MK-7), which has applications in pharmaceuticals and nutraceuticals for bone and cardiovascular health.[3] This document outlines strategies for the genetic manipulation of Escherichia coli to enhance the production of menaquinones by optimizing the flux through the DHNA-CoA pathway.

Metabolic Pathway Overview

The biosynthesis of menaquinones in E. coli involves a series of enzymatic reactions that convert chorismate into the final menaquinone product. DHNA-CoA is synthesized from o-succinylbenzoyl-CoA by the enzyme this compound synthase, encoded by the menB gene.[2] Subsequently, DHNA-CoA is converted to 1,4-dihydroxy-2-naphthoate (DHNA), which is then prenylated by DHNA-octaprenyltransferase (encoded by menA) to form demethylmenaquinone.[4]

Menaquinone Biosynthesis Pathway chorismate Chorismate osb_coa o-Succinylbenzoyl-CoA chorismate->osb_coa dhna_coa This compound osb_coa->dhna_coa dhna 1,4-Dihydroxy-2-naphthoate dhna_coa->dhna dmk Demethylmenaquinone dhna->dmk mk Menaquinone dmk->mk Metabolic Engineering Workflow start Wild-type E. coli strategy1 Overexpress menA, menD start->strategy1 strategy2 Delete ubiCA (block ubiquinone pathway) start->strategy2 strategy3 Engineer precursor pathways start->strategy3 engineered_strain Engineered Strain strategy1->engineered_strain strategy2->engineered_strain strategy3->engineered_strain Lambda Red Recombineering for ubiCA knockout start E. coli with pKD46 induce Induce Red recombinase with L-arabinose start->induce prepare_cells Prepare electrocompetent cells induce->prepare_cells electroporate Electroporate cassette into cells prepare_cells->electroporate pcr Amplify antibiotic resistance cassette with ubiCA homology arms pcr->electroporate select Select for antibiotic resistance electroporate->select verify Verify knockout by PCR select->verify

References

Application Notes and Protocols: 1,4-Dihydroxy-2-naphthoate (DHNA) as a Substrate for MenA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone (MK, or vitamin K2) is a vital component of the electron transport chain in many bacteria, including significant pathogens like Mycobacterium tuberculosis.[1][2] The biosynthetic pathway of menaquinone is absent in humans, making the enzymes involved in this pathway attractive targets for the development of novel antimicrobial agents.[1][2] One such key enzyme is 1,4-dihydroxy-2-naphthoate (DHNA) prenyltransferase, commonly known as MenA.[1][3] MenA catalyzes the prenylation of DHNA, a critical step in the formation of demethylmenaquinone.[4][5] This document provides detailed application notes and protocols for studying DHNA as a substrate for MenA, targeting researchers in academia and the pharmaceutical industry.

It is important to clarify that while 1,4-dihydroxy-2-naphthoyl-CoA is an intermediate in the menaquinone biosynthesis pathway, it is the substrate for the enzyme MenB (this compound synthase), which converts it to DHNA.[6][7] The direct substrate for MenA is 1,4-dihydroxy-2-naphthoate (DHNA).

Menaquinone Biosynthesis Pathway

The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. A simplified representation of the later stages of this pathway, highlighting the roles of MenB and MenA, is depicted below.

Menaquinone_Biosynthesis Chorismate Chorismate MenF MenF Chorismate->MenF Isochorismate Isochorismate MenF->Isochorismate MenD MenD Isochorismate->MenD SEPHCHC SEPHCHC MenD->SEPHCHC MenH MenH SEPHCHC->MenH SHCHC SHCHC MenH->SHCHC MenC MenC SHCHC->MenC OSB o-Succinylbenzoate (OSB) MenC->OSB MenE MenE OSB->MenE OSB-CoA o-Succinylbenzoyl-CoA (OSB-CoA) MenE->OSB-CoA MenB MenB OSB-CoA->MenB DHNA-CoA This compound (DHNA-CoA) MenB->DHNA-CoA MenI MenI (hydrolase) DHNA-CoA->MenI DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) MenI->DHNA MenA MenA DHNA->MenA DMK Demethylmenaquinone MenA->DMK MenG MenG DMK->MenG MK Menaquinone (Vitamin K2) MenG->MK FPP Farnesyl diphosphate (B83284) (FPP) FPP->MenA

Caption: Simplified Menaquinone Biosynthesis Pathway.

Quantitative Data: Kinetic Parameters of MenA

The following table summarizes the reported kinetic constants for MenA from Mycobacterium tuberculosis with respect to its substrates, DHNA and farnesyl diphosphate (FPP), a commonly used prenyl donor in in vitro assays.

SubstrateApparent Km (μM)Source
1,4-dihydroxy-2-naphthoate (DHNA)8.2[4][5]
Farnesyl diphosphate (FPP)4.3[4][5]

Experimental Protocols

Protocol 1: In Vitro MenA Activity Assay

This protocol is adapted from methodologies used to characterize MenA from M. tuberculosis.[3][4] It relies on the use of a radiolabeled prenyl donor to quantify enzyme activity.

Objective: To determine the enzymatic activity of MenA by measuring the incorporation of a radiolabeled prenyl group into DHNA.

Materials:

  • Membrane preparations containing MenA (e.g., from M. tuberculosis or a recombinant expression host)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • [3H]-farnesyl diphosphate ([3H]-FPP)

  • MOPS buffer (100 mM, pH 8.0)

  • MgCl2 (5 mM)

  • CHAPS (0.1%)

  • Methanol containing 0.1 M acetic acid

  • Hexanes

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: Prepare the assay mixture in a microcentrifuge tube. The final volume is typically 50-100 µL.

    • 500 µM DHNA

    • 10 µM [3H]-farnesyl diphosphate

    • 5 mM MgCl2

    • 0.1% CHAPS

    • 100 mM MOPS (pH 8.0)

    • An appropriate amount of membrane protein containing MenA.

  • Enzyme Addition: Initiate the reaction by adding the membrane preparation to the assay mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 1 mL of 0.1 M acetic acid in methanol.[3]

  • Extraction: Extract the lipid-soluble product (demethylmenaquinone) by adding 3 mL of hexanes. Vortex vigorously and centrifuge to separate the phases.

  • Repeat Extraction: Carefully transfer the upper hexane (B92381) layer to a new tube. Repeat the extraction of the aqueous phase with another 3 mL of hexanes.

  • Evaporation: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Quantification: Resuspend the dried extract in a suitable volume of scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Controls: Include negative controls without enzyme or without DHNA to determine background radioactivity.

Data Analysis: Calculate the specific activity of MenA in terms of pmol of product formed per minute per mg of protein. The amount of product formed can be determined from the specific activity of the [3H]-FPP.

Protocol 2: Determination of IC50 for MenA Inhibitors

This protocol describes how to assess the potency of potential MenA inhibitors.

Objective: To determine the concentration of an inhibitor that reduces MenA activity by 50% (IC50).

Materials:

  • All materials listed in Protocol 1

  • A putative MenA inhibitor dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor.

  • Reaction Setup: Set up the MenA activity assay as described in Protocol 1.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixtures. Include a control with no inhibitor (vehicle only).

  • Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature before adding the substrates.

  • Initiate Reaction: Start the reaction by adding the substrates ([3H]-FPP and DHNA).

  • Follow Steps 3-9 of Protocol 1.

Data Analysis:

  • Calculate the percentage of MenA activity at each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for screening and characterizing MenA inhibitors.

MenA_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and IC50 Determination cluster_2 Mechanism of Action Studies cluster_3 In Vivo and Cellular Assays Compound_Library Compound Library HTS High-Throughput Screening (MenA Activity Assay) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assay (Protocol 2) Primary_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Confirmed_Hits Confirmed Hits IC50->Confirmed_Hits Kinetic_Analysis Kinetic Analysis (Varying Substrate Concentrations) Confirmed_Hits->Kinetic_Analysis Competition_Assays Competition Assays Confirmed_Hits->Competition_Assays MOA Mechanism of Action Kinetic_Analysis->MOA Competition_Assays->MOA MIC_Determination Minimum Inhibitory Concentration (MIC) against Bacteria MOA->MIC_Determination Bactericidal_Assays Bactericidal vs. Bacteriostatic MIC_Determination->Bactericidal_Assays Lead_Compounds Lead Compounds Bactericidal_Assays->Lead_Compounds

Caption: Workflow for MenA inhibitor discovery and characterization.

Conclusion

MenA is a validated and promising target for the development of novel antibacterial agents.[3][8] The protocols and data presented here provide a foundation for researchers to investigate the interaction of MenA with its substrate DHNA and to screen for and characterize potential inhibitors. Understanding the kinetics and mechanism of MenA is crucial for the rational design of new drugs to combat bacterial infections.

References

Application Notes and Protocols for the Purification of Recombinant 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydroxy-2-naphthoyl-CoA synthase, also known as MenB, is a key enzyme in the biosynthesis of menaquinone (vitamin K2).[1][2] This pathway is essential for electron transport in many bacteria, making MenB a promising target for the development of novel antibiotics.[1][2] This document provides a detailed protocol for the expression and purification of recombinant His-tagged MenB from Escherichia coli. The described method utilizes immobilized metal affinity chromatography (IMAC) for efficient capture and purification of the target protein.

Signaling Pathway and Experimental Workflow

The purification of recombinant MenB follows a logical workflow from gene expression to purified protein. This process involves transformation of the expression vector into a suitable E. coli host, induction of protein expression, cell lysis, and a multi-step chromatography purification.

Purification_Workflow cluster_expression Gene Expression cluster_purification Protein Purification cluster_analysis Analysis Transformation Transformation of menB Expression Vector Inoculation Inoculation and Cell Growth Transformation->Inoculation Induction Induction of Protein Expression Inoculation->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution IMAC->Elution Dialysis Buffer Exchange (Dialysis) Elution->Dialysis SDS_PAGE SDS-PAGE Analysis Dialysis->SDS_PAGE Activity_Assay Enzyme Activity Assay Dialysis->Activity_Assay Quantification Protein Quantification Dialysis->Quantification

Caption: Workflow for the expression and purification of recombinant MenB.

The enzyme MenB is a crucial component of the menaquinone biosynthetic pathway, which is vital for bacterial survival.

Menaquinone_Biosynthesis OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) MenB MenB (DHNA-CoA Synthase) OSB_CoA->MenB Catalyzes DHNA_CoA This compound (DHNA-CoA) Menaquinone Menaquinone (Vitamin K2) DHNA_CoA->Menaquinone ... (further steps) MenB->DHNA_CoA Produces

Caption: Role of MenB in the Menaquinone Biosynthesis Pathway.

Quantitative Data Summary

The following table summarizes the purification of recombinant MenB from a 1-liter E. coli culture. The data presented are representative of a typical purification process.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate 50010002.01001.0
Clarified Lysate 3509502.7951.4
IMAC Elution 2580032.08016.0
Dialysis 2277035.07717.5
  • Unit Definition (U): One unit of MenB activity is defined as the amount of enzyme required to produce 1 µmol of DHNA-CoA per minute under standard assay conditions.

Experimental Protocols

Expression of Recombinant His-tagged MenB in E. coli

This protocol describes the expression of N-terminally His-tagged MenB in the E. coli BL21(DE3) strain.

Materials:

  • menB gene cloned into a pET expression vector with an N-terminal 6xHis-tag.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic for plasmid selection (e.g., Kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

  • Transform the pET-menB expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 16-18 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Purification of His-tagged MenB

This protocol utilizes Ni-NTA affinity chromatography to purify the His-tagged MenB.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme (B549824), and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

Protocol:

  • Cell Lysis:

    • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes to allow for lysozyme-mediated lysis.

    • Further disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble His-tagged MenB.

  • IMAC Purification:

    • Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes of Lysis Buffer (without lysozyme and protease inhibitors).

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged MenB from the column with 5 column volumes of Elution Buffer. Collect fractions.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein, identified by SDS-PAGE.

    • Perform dialysis against the Dialysis Buffer overnight at 4°C to remove imidazole and exchange the buffer.

Enzyme Activity Assay

The activity of DHNA-CoA synthase is determined using a coupled assay.[2]

Materials:

  • 200 mM phosphate (B84403) buffer (pH 7.0).

  • 20 mM NaHCO₃.

  • Substrate mixture: 3-60 µM o-succinylbenzoyl-CoA (OSB-CoA), 200 µM ATP, 200 µM Coenzyme A, 2 mM DTT, 10 mM MgCl₂.

  • UV-Vis spectrophotometer.

Protocol:

  • The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ.

  • Add the purified MenB enzyme to the reaction mixture.

  • Measure the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA.[2]

  • Calculate the specific activity based on the rate of product formation and the protein concentration.

References

Application Notes and Protocols for the In Vitro Reconstitution of the Menaquinone Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the menaquinone (Vitamin K2) biosynthesis pathway. This guide is intended for researchers in academia and industry focusing on novel antimicrobial drug discovery, enzyme kinetics, and metabolic engineering. The menaquinone pathway is essential for bacterial respiration and a validated target for antibacterial agents.

Introduction

Menaquinone (MK), or vitamin K2, is a lipid-soluble quinone that functions as an essential electron carrier in the respiratory chain of most bacteria, including major pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. Unlike mammals, who utilize ubiquinone for this purpose and cannot synthesize menaquinone, bacteria rely on the men pathway for its production. This makes the enzymes of the menaquinone biosynthesis pathway attractive targets for the development of novel antibiotics. The in vitro reconstitution of this pathway provides a powerful tool to screen for inhibitors, study the kinetics and mechanisms of the individual enzymes, and identify potential allosteric regulatory sites.

The classical menaquinone biosynthesis pathway initiates from chorismate and involves a series of enzymatic reactions catalyzed by the Men proteins (MenF, MenD, MenH, MenC, MenE, MenB, MenA, and MenG) to produce the final menaquinone molecule.[1][2][3] The pathway can be broadly divided into two stages: the synthesis of the naphthoquinone head group, 1,4-dihydroxy-2-naphthoate (DHNA), which occurs in the cytoplasm, and the subsequent prenylation and methylation steps that are membrane-associated.[1]

Menaquinone Biosynthesis Pathway

The biosynthesis of menaquinone from chorismate is a multi-step process involving both soluble and membrane-bound enzymes. The pathway begins with the conversion of chorismate to isochorismate by MenF. A series of reactions catalyzed by MenD, MenH, MenC, MenE, and MenB then lead to the formation of the DHNA head group. MenA, a prenyltransferase, then attaches a polyprenyl side chain to DHNA to form demethylmenaquinone (B1232588). The final step is the methylation of demethylmenaquinone by MenG to yield menaquinone.

Menaquinone_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA DHNA OSB_CoA->DHNA MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone Demethylmenaquinone->Menaquinone

Figure 1: The Menaquinone Biosynthesis Pathway.

Experimental Protocols

The following protocols describe the purification of the Men enzymes and the in vitro reconstitution of the menaquinone pathway. The protocols are generalized and may require optimization for enzymes from different bacterial species.

Enzyme Purification

A general protocol for the purification of His-tagged Men enzymes expressed in E. coli is provided below.

Protocol 1: Purification of His-tagged Men Enzymes

  • Cell Lysis: Resuspend E. coli cell paste expressing the target His-tagged Men enzyme in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 1 mg/mL lysozyme, and DNase I). Incubate on ice for 30 minutes and lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole).

  • Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT). Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Reconstitution of the Menaquinone Pathway

This protocol describes a coupled enzyme assay to reconstitute the menaquinone biosynthesis pathway from chorismate.

Protocol 2: Complete In Vitro Menaquinone Pathway Reconstitution

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.8

    • 5 mM MgCl₂

    • 1 mM ATP

    • 0.5 mM Coenzyme A

    • 1 mM Thiamine pyrophosphate (TPP)

    • 0.2 mM S-adenosyl-L-methionine (SAM)

    • 0.5 mM Farnesyl pyrophosphate (FPP) or other appropriate polyprenyl pyrophosphate

    • 0.1% (w/v) CHAPS (for membrane-bound enzymes)

    • Purified Men enzymes (MenF, MenD, MenH, MenC, MenE, MenB, MenA, MenG) at optimized concentrations (e.g., 1-5 µM each).

  • Initiation: Start the reaction by adding 1 mM chorismate.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Extraction: Stop the reaction and extract the menaquinone by adding 2 volumes of a 2:1 mixture of n-hexane and isopropanol. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Carefully collect the upper organic phase and evaporate to dryness under a stream of nitrogen. Resuspend the lipid extract in a suitable solvent (e.g., ethanol) for analysis by HPLC.

Analytical Method: HPLC Analysis of Menaquinone

Protocol 3: Quantification of Menaquinone by HPLC

  • Chromatographic System: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: An isocratic mobile phase of 2-propanol:n-hexane (2:1, v/v) can be used.[4][5]

  • Flow Rate: Set the flow rate to 0.5 mL/min.[4][5]

  • Detection: Monitor the elution of menaquinone using a UV detector at 248 nm.[4][5]

  • Quantification: Create a standard curve using known concentrations of menaquinone standards to quantify the amount produced in the in vitro reaction. The limit of detection (LOD) and limit of quantification (LOQ) for menaquinone-7 (B21479) have been reported to be 0.1 µg/mL and 0.29 µg/mL, respectively.[4][5]

Individual Enzyme Assays

For more detailed kinetic analysis or inhibitor screening of individual enzymes, the following specific assay protocols can be used.

Table 1: Summary of Individual Men Enzyme Assays

EnzymeSubstrate(s)Product(s)Cofactor(s) / Additive(s)Assay ConditionsDetection MethodReference(s)
MenF ChorismateIsochorismateMg²⁺100 mM Tris pH 7.7, 10% glycerol, 10 mM MgCl₂, 1 mM DTT, 30°CHPLC[6]
MenD Isochorismate, 2-oxoglutarateSEPHCHCThiamine pyrophosphate (TPP), Mg²⁺50 mM Tris-HCl pH 7.5, 250 mM NaCl, 20 mM imidazole, 20°CHPLC-MS[7]
MenC SHCHCo-succinylbenzoate (OSB)Co²⁺ or Ni²⁺pH 8.0-8.5, 55-65°CHPLC[8]
MenE o-succinylbenzoate, ATP, CoAOSB-CoA, AMP, PPiMg²⁺pH 7.5-8.0, 30-40°CSpectrophotometry[3][9]
MenB OSB-CoA1,4-dihydroxy-2-naphthoate (DHNA)--HPLC[10]
MenA DHNA, Polyprenyl-PPDemethylmenaquinoneMg²⁺, DTT, CHAPS0.1 M Tris-HCl pH 8.0, 5 mM MgCl₂, 2.5 mM DTT, 0.1% CHAPS, 37°CRadiometric assay or HPLC[11]
MenG Demethylmenaquinone, SAMMenaquinone--Radiolabeling and mass spectrometry[12]

Note: SEPHCHC: 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate; SHCHC: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate.

Workflow for In Vitro Reconstitution and Analysis

The overall workflow for the in vitro reconstitution of the menaquinone pathway involves several key stages, from the expression and purification of the individual enzymes to the final analysis of the reaction products.

Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Expression Overexpression of Men Enzymes in E. coli Purification Purification of His-tagged Men Enzymes Expression->Purification Reaction_Setup Reaction Mixture Setup (Substrates, Cofactors, Enzymes) Purification->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Extraction Solvent Extraction of Menaquinone Incubation->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis Data_Analysis Data Analysis and Kinetic Modeling HPLC_Analysis->Data_Analysis

Figure 2: Experimental workflow for in vitro reconstitution.

Concluding Remarks

The in vitro reconstitution of the menaquinone biosynthesis pathway is a valuable methodology for both basic research and drug discovery. The protocols and data presented here provide a solid foundation for researchers to establish this system in their laboratories. Successful reconstitution will enable the detailed study of this essential bacterial pathway and facilitate the discovery of novel antimicrobial agents targeting menaquinone biosynthesis. Further optimization of the reaction conditions may be necessary depending on the specific enzymes and research goals.

References

Application Notes and Protocols for the Cloning and Expression of the menB Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The menB gene encodes the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, a key player in the menaquinone (Vitamin K2) biosynthesis pathway in many bacteria, including Escherichia coli.[1][2][3] Menaquinone is an essential component of the bacterial electron transport chain, making the enzymes in its biosynthetic pathway attractive targets for the development of novel antimicrobial agents. These application notes provide a comprehensive guide to the cloning, expression, and purification of the menB gene product, providing researchers with the necessary protocols to produce this enzyme for structural studies, inhibitor screening, and other research applications.

Menaquinone Biosynthesis Pathway

The MenB enzyme catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound (DHNA-CoA) in the menaquinone biosynthesis pathway. This pathway is crucial for the production of menaquinone, which is vital for anaerobic respiration in many bacterial species.

Menaquinone_Biosynthesis_Pathway cluster_pathway Menaquinone Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate Isochorismate->SHCHC MenD OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA o-succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA This compound OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA MenI (Thioesterase) Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone MenG

Caption: The Menaquinone Biosynthesis Pathway in E. coli.

Data Presentation

Purification of Recombinant E. coli MenB

The following table summarizes the purification of His-tagged MenB from a 1-liter E. coli culture. The protein was purified using immobilized metal affinity chromatography (IMAC).

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Lysate125015001.21001
Ni-NTA Affinity251125457537.5
Size-Exclusion18900506041.7

Note: These values are representative and may vary depending on the specific experimental conditions.

Kinetic Parameters of E. coli MenB

The kinetic parameters of the purified MenB enzyme were determined using o-succinylbenzoyl-CoA as the substrate.

ParameterValue
Km25 ± 3 µM
Vmax1.5 ± 0.1 µmol/min/mg
kcat0.8 s-1

Note: Kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Cloning of the E. coli menB Gene into a pET Expression Vector

This protocol describes the amplification of the menB gene from E. coli genomic DNA and its subsequent cloning into the pET-28a(+) expression vector, which incorporates an N-terminal His-tag for purification.

Cloning_Workflow start Start gDNA E. coli Genomic DNA Isolation start->gDNA PCR PCR Amplification of menB Gene gDNA->PCR Digestion_Insert Restriction Digestion of PCR Product (NdeI & XhoI) PCR->Digestion_Insert Ligation Ligation of Digested Insert and Vector Digestion_Insert->Ligation Digestion_Vector Restriction Digestion of pET-28a(+) (NdeI & XhoI) Digestion_Vector->Ligation Transformation Transformation into E. coli DH5α Ligation->Transformation Screening Colony PCR and Plasmid DNA Sequencing Transformation->Screening end End Screening->end

Caption: Workflow for cloning the menB gene.

Materials:

  • E. coli K-12 strain

  • Genomic DNA isolation kit

  • High-fidelity DNA polymerase

  • Primers for menB (with NdeI and XhoI restriction sites)

  • pET-28a(+) vector

  • NdeI and XhoI restriction enzymes

  • T4 DNA ligase

  • E. coli DH5α competent cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • DNA purification kits

Protocol:

  • Genomic DNA Isolation: Isolate genomic DNA from an overnight culture of E. coli K-12 using a commercial genomic DNA isolation kit.

  • PCR Amplification:

    • Set up a PCR reaction with the isolated genomic DNA as the template, menB-specific primers containing NdeI and XhoI restriction sites, and a high-fidelity DNA polymerase.

    • PCR cycling conditions:

      • Initial denaturation: 98°C for 30 seconds

      • 30 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

    • Analyze the PCR product on a 1% agarose (B213101) gel to confirm the amplification of the ~858 bp menB gene.

  • Restriction Digestion:

    • Purify the PCR product using a PCR purification kit.

    • Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

    • Purify the digested insert and vector using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested menB insert and pET-28a(+) vector at a 3:1 molar ratio using T4 DNA ligase.

    • Incubate the reaction at 16°C overnight.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Screening:

    • Perform colony PCR on the resulting colonies using the menB-specific primers to identify colonies with the correct insert.

    • Isolate plasmid DNA from positive colonies and confirm the sequence of the menB insert by Sanger sequencing.

Expression and Purification of Recombinant His-tagged MenB

This protocol details the expression of the His-tagged MenB protein in E. coli BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Expression_Purification_Workflow start Start Transformation Transform pET-28a-menB into E. coli BL21(DE3) start->Transformation Culture Inoculate and Grow Culture to OD600 ~0.6-0.8 Transformation->Culture Induction Induce Protein Expression with IPTG Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis by Sonication Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification IMAC IMAC Purification (Ni-NTA) Clarification->IMAC Dialysis Dialysis and Concentration IMAC->Dialysis Analysis SDS-PAGE and Activity Assay Dialysis->Analysis end End Analysis->end

Caption: Workflow for MenB expression and purification.

Materials:

  • pET-28a-menB plasmid

  • E. coli BL21(DE3) competent cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • SDS-PAGE reagents

Protocol:

  • Transformation: Transform the pET-28a-menB plasmid into E. coli BL21(DE3) competent cells and plate on LB-kanamycin agar plates.

  • Expression:

    • Inoculate a single colony into 50 mL of LB-kanamycin and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB-kanamycin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at 18°C overnight with shaking.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged MenB protein with 5 column volumes of elution buffer.

  • Dialysis and Analysis:

    • Dialyze the eluted protein against dialysis buffer overnight at 4°C.

    • Concentrate the protein using a centrifugal filter unit.

    • Analyze the purified protein by SDS-PAGE to assess purity and determine concentration.

    • Perform an enzyme activity assay to confirm the functionality of the purified MenB.

Conclusion

These application notes provide a detailed framework for the successful cloning, expression, and purification of the E. coli MenB enzyme. The provided protocols and data serve as a valuable resource for researchers investigating the menaquinone biosynthesis pathway and for those involved in the discovery of novel antibacterial agents targeting this essential metabolic route.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MenB Polysialyltransferase (NmB-polyST) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the enzymatic activity of Neisseria meningitidis serogroup B polysialyltransferase (NmB-polyST). NmB-polyST is a key enzyme in the synthesis of the α-2,8-linked polysialic acid capsule, a major virulence factor of MenB bacteria.

Frequently Asked Questions (FAQs)

Q1: What is MenB polysialyltransferase (NmB-polyST) and what is its primary function?

A1: MenB polysialyltransferase (NmB-polyST) is a membrane-associated enzyme found in Neisseria meningitidis serogroup B. Its primary function is to catalyze the synthesis of the α-2,8-linked polysialic acid (polySia) capsule. This capsule is a critical virulence factor, helping the bacteria evade the host's immune system. The enzyme transfers sialic acid from an activated donor substrate, CMP-Neu5Ac, to a growing polysialic acid chain.[1]

Q2: Is membrane association essential for the activity of NmB-polyST?

A2: While NmB-polyST is naturally a membrane-associated enzyme, studies have shown that membrane association is not a prerequisite for its functionality. Recombinant forms of the enzyme can be expressed in a soluble form and still retain the ability to synthesize long chains of polysialic acid in vitro.[1]

Q3: What are the known substrates for NmB-polyST?

A3: The primary substrate for NmB-polyST is CMP-Neu5Ac (cytidine monophosphate-N-acetylneuraminic acid), which serves as the activated sialic acid donor. The enzyme transfers the sialic acid moiety from this donor to an acceptor, which is a growing polysialic acid chain.

Q4: Are there any known inhibitors of NmB-polyST?

A4: While specific, potent inhibitors are a subject of ongoing research for therapeutic purposes, general enzyme inhibitors that affect protein stability or active site residues can inhibit NmB-polyST activity. Additionally, substrate analogs could potentially act as competitive inhibitors.

Q5: What is the typical size of the polysialic acid polymer synthesized by NmB-polyST?

A5: In its native state within the bacterial membrane, NmB-polyST can produce polysialic acid chains with a high degree of polymerization.[1] In in vitro assays using recombinant enzyme, the length of the synthesized polymer can vary depending on the reaction conditions.

Troubleshooting Guide for NmB-polyST Activity Assays

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Inactive enzyme- Ensure proper storage of the enzyme at low temperatures. - Verify the integrity of the enzyme preparation via SDS-PAGE.
Sub-optimal pH or temperature- Use a buffered solution within the optimal pH range. - Perform the assay at the recommended temperature.
Incorrect substrate concentration- Verify the concentration and purity of the CMP-Neu5Ac substrate. - Titrate the substrate concentration to determine the optimal level.
Presence of inhibitors- Check all buffers and reagents for potential contaminating inhibitors. - Consider dialysis or buffer exchange for the enzyme preparation.
High Background Signal Non-enzymatic degradation of substrate- Run a no-enzyme control to quantify the background signal. - Ensure the purity of the substrate.
Contaminating enzymes in the preparation- Further purify the recombinant NmB-polyST.
Inconsistent Results Pipetting errors- Prepare a master mix for the reaction components to minimize pipetting variability.[2] - Use calibrated pipettes.
Variability in reaction time- Ensure precise timing of the reaction initiation and termination steps.
Enzyme instability- Add stabilizing agents such as glycerol (B35011) or BSA to the enzyme storage buffer.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant NmB-polyST

This protocol is a generalized procedure for obtaining active, soluble recombinant NmB-polyST.

  • Gene Cloning: The gene encoding NmB-polyST is cloned into an expression vector, often with a tag (e.g., MBP or His-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Cell Lysis: The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.

  • Affinity Chromatography: The soluble fraction of the cell lysate is applied to an affinity chromatography column that binds the tag on the recombinant protein.

  • Elution: The bound protein is eluted from the column using a specific eluting agent (e.g., maltose (B56501) for MBP-tags, imidazole (B134444) for His-tags).

  • Further Purification (Optional): Depending on the required purity, further purification steps like ion-exchange or size-exclusion chromatography can be performed.

  • Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a suitable storage buffer and stored at low temperatures (e.g., -80°C).

Protocol 2: In Vitro NmB-polyST Activity Assay

This assay measures the incorporation of radiolabeled N-acetylneuraminic acid (Neu5Ac) from CMP-[¹⁴C]Neu5Ac into a polysialic acid acceptor.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), an acceptor molecule (e.g., a short polysialic acid chain), and CMP-[¹⁴C]Neu5Ac.

  • Enzyme Addition: The reaction is initiated by adding a known amount of purified NmB-polyST to the reaction mixture.

  • Incubation: The reaction is incubated at the optimal temperature for a defined period.

  • Reaction Termination: The reaction is stopped, for example, by adding a strong acid or by heat inactivation.

  • Separation of Product: The radiolabeled polysialic acid product is separated from the unreacted CMP-[¹⁴C]Neu5Ac. This can be achieved by methods such as precipitation followed by filtration, or by chromatography.

  • Quantification: The amount of radioactivity incorporated into the product is measured using a scintillation counter.

  • Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.

Data Presentation

Table 1: Hypothetical Optimal Reaction Conditions for NmB-polyST
Parameter Optimal Range/Value Notes
pH 7.5 - 8.5Activity drops sharply outside this range.
Temperature 30 - 37 °CEnzyme may denature at higher temperatures.
Divalent Cations 5 - 10 mM MgCl₂Essential for activity.
Substrate (CMP-Neu5Ac) 0.1 - 0.5 mMHigher concentrations may cause substrate inhibition.
Table 2: Hypothetical Kinetic Parameters of Recombinant NmB-polyST
Parameter Value Unit
Km (for CMP-Neu5Ac) 150µM
Vmax 25nmol/min/mg
kcat 0.02s⁻¹
kcat/Km 1.3 x 10²M⁻¹s⁻¹

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture initiate Initiate Reaction (Add Enzyme) reagents->initiate enzyme Prepare Enzyme Dilution enzyme->initiate incubate Incubate at Optimal Temperature initiate->incubate terminate Terminate Reaction incubate->terminate separate Separate Product from Substrate terminate->separate quantify Quantify Product (e.g., Scintillation) separate->quantify calculate Calculate Enzyme Activity quantify->calculate

Caption: Workflow for a typical in vitro NmB-polyST activity assay.

troubleshooting_logic start Low/No Enzyme Activity check_enzyme Check Enzyme Integrity and Storage start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp) check_enzyme->check_conditions [Enzyme OK] enzyme_ok Enzyme OK check_substrate Check Substrate Concentration/Purity check_conditions->check_substrate [Conditions OK] conditions_ok Conditions OK check_inhibitors Test for Inhibitors check_substrate->check_inhibitors [Substrate OK] substrate_ok Substrate OK

Caption: A logical flow for troubleshooting low enzyme activity.

References

Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered during the synthesis of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). The following FAQs and guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most predominantly documented method for the synthesis of DHNA-CoA is enzymatic, utilizing the enzyme this compound synthase (MenB). This enzyme is a key component of the menaquinone (Vitamin K2) biosynthesis pathway in bacteria. The enzymatic synthesis involves the intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA). While chemical synthesis of the precursor 1,4-dihydroxy-2-naphthoic acid is possible, the direct chemical ligation to Coenzyme A is less commonly described in the literature, likely due to the complexity and instability of the CoA molecule.

Q2: My enzymatic reaction is showing low or no yield of DHNA-CoA. What are the most likely causes?

Low yield in the enzymatic synthesis of DHNA-CoA can stem from several factors. The most common culprits are issues with the enzyme's activity, problems with the substrate's integrity, or suboptimal reaction conditions. A systematic troubleshooting approach, as detailed in the guides below, is recommended to identify the root cause.

Q3: What is the difference between Type I and Type II DHNA-CoA synthases, and why is it important?

DHNA-CoA synthases (MenB) are categorized into two types based on their cofactor requirements. Type I enzymes are dependent on bicarbonate for their catalytic activity, while Type II enzymes are bicarbonate-independent and possess a conserved aspartate residue that fulfills a similar role.[1] It is crucial to know which type of enzyme you are using, as the omission of bicarbonate in a reaction with a Type I synthase will result in a lack of activity.

Q4: How stable is the substrate, o-succinylbenzoyl-CoA (OSB-CoA)?

The substrate, o-succinylbenzoyl-CoA, is known to be unstable at neutral and alkaline pH.[2] It is recommended to prepare it fresh in situ using a coupled enzyme reaction or to handle it under acidic conditions if it has been previously purified.[2]

Troubleshooting Guides

Guide 1: Diagnosing Low Yield in Enzymatic DHNA-CoA Synthesis

This guide provides a step-by-step approach to identifying the cause of low product yield.

Step 1: Verify Enzyme Activity

  • Problem: The DHNA-CoA synthase (MenB) may be inactive or have reduced activity.

  • Troubleshooting:

    • Check Enzyme Integrity: Run an SDS-PAGE gel to confirm the presence and purity of the enzyme.

    • Perform an Activity Assay: Use a standard assay with known concentrations of substrates and cofactors to measure the specific activity of your enzyme preparation.

    • Consider Enzyme Type: If using a Type I MenB, ensure that bicarbonate is included in the reaction buffer at an appropriate concentration (e.g., 20 mM).[3]

    • Investigate Potential Inhibition: Contaminants in your enzyme preparation or reagents can act as inhibitors. Consider re-purifying the enzyme if necessary.

Step 2: Assess Substrate Quality and Availability

  • Problem: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), may have degraded or is not being efficiently produced in a coupled reaction.

  • Troubleshooting:

    • Confirm OSB-CoA Presence: If using purified OSB-CoA, verify its integrity via HPLC. Due to its instability at neutral or alkaline pH, it should be stored and handled under acidic conditions.[2]

    • Troubleshoot the Coupled Reaction: If synthesizing OSB-CoA in situ using o-succinylbenzoate-CoA ligase (MenE), ensure that all components of this preliminary reaction (o-succinylbenzoate, ATP, Coenzyme A, Mg2+) are present at their optimal concentrations.

    • Check Precursor Purity: The purity of the initial precursors, such as o-succinylbenzoate, can impact the efficiency of the entire cascade.

Step 3: Optimize Reaction Conditions

  • Problem: The reaction conditions (pH, temperature, buffer composition) may not be optimal for the enzyme.

  • Troubleshooting:

    • Verify pH: The optimal pH for the related enzyme, o-succinylbenzoyl-CoA synthetase, is between 7.5 and 8.0.[4] While specific data for MenB may vary slightly, a pH in this range is a good starting point.

    • Check Temperature: The optimal temperature for o-succinylbenzoyl-CoA synthetase is between 30-40°C.[4]

    • Buffer Selection: A common buffer used for DHNA-CoA synthase activity assays is phosphate (B84403) buffer.[3]

Guide 2: Addressing Issues with Product Purification
  • Problem: Difficulty in isolating pure DHNA-CoA after the reaction.

  • Troubleshooting:

    • Product Instability: DHNA-CoA, like its precursor, may be susceptible to degradation. It is advisable to perform purification steps at low temperatures and in appropriate buffers.

    • Chromatographic Separation:

      • Affinity Chromatography: If your DHNA-CoA synthase is tagged (e.g., with a His-tag), you can use affinity chromatography to remove the enzyme after the reaction.

      • Size-Exclusion Chromatography: This can be used to separate DHNA-CoA from the larger enzyme and other proteins.

      • Reverse-Phase HPLC: This is a powerful technique for purifying and quantifying DHNA-CoA.

    • Hydrolysis to DHNA: Be aware of the potential for enzymatic or chemical hydrolysis of the CoA ester to 1,4-dihydroxy-2-naphthoate (DHNA).[5][6] The presence of DHNA can be monitored by HPLC.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant DHNA-CoA Synthase (MenB) from Synechocystis sp. PCC6803

EnzymeKM (μM)kcat (s-1)kcat/KM (M-1s-1)
Wild-Type4.1 ± 0.51.3 ± 0.03.2 x 105
Y97A24.1 ± 2.10.9 ± 0.03.7 x 104
Y288A61.4 ± 4.21.7 ± 0.12.8 x 104

Data adapted from Sun et al., 2013.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via a Coupled Reaction

This protocol describes the in situ generation of OSB-CoA followed by its conversion to DHNA-CoA.

Materials:

  • Purified o-succinylbenzoate-CoA ligase (MenE)

  • Purified this compound synthase (MenB, Type I)

  • (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)

  • ATP

  • Coenzyme A (CoA-SH)

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Phosphate Buffer (200 mM, pH 7.0)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in 200 mM phosphate buffer (pH 7.0):

    • 3-60 µM SHCHC

    • 200 µM ATP

    • 200 µM CoA-SH

    • 2 mM DTT

    • 10 mM MgCl₂

    • 20 mM NaHCO₃

  • Initiate OSB-CoA Synthesis: Add purified MenC and MenE enzymes to the reaction mixture.

  • Incubation: Incubate at room temperature for 10 minutes to allow for the synthesis of OSB-CoA.

  • Initiate DHNA-CoA Synthesis: Add purified MenB to the reaction mixture.

  • Reaction Monitoring: Monitor the formation of DHNA-CoA by HPLC or by spectrophotometry, measuring the increase in absorbance at a characteristic wavelength if known.

Visualizations

Enzymatic_Synthesis_Workflow cluster_OSB_CoA OSB-CoA Synthesis (Coupled Reaction) cluster_DHNA_CoA DHNA-CoA Synthesis SHCHC SHCHC MenC_MenE MenC & MenE Enzymes SHCHC->MenC_MenE ATP_CoA ATP, CoA, MgCl2 ATP_CoA->MenC_MenE OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) MenC_MenE->OSB_CoA MenB DHNA-CoA Synthase (MenB) OSB_CoA->MenB DHNA_CoA This compound MenB->DHNA_CoA Bicarbonate Bicarbonate (for Type I) Bicarbonate->MenB

Caption: Workflow for the enzymatic synthesis of DHNA-CoA.

Troubleshooting_Low_Yield Start Low DHNA-CoA Yield Check_Enzyme Is MenB Active? Start->Check_Enzyme Enzyme_OK Enzyme is Active Check_Enzyme->Enzyme_OK Yes Troubleshoot_Enzyme Troubleshoot Enzyme: - Check purity (SDS-PAGE) - Perform activity assay - Add bicarbonate (Type I) - Re-purify enzyme Check_Enzyme->Troubleshoot_Enzyme No Check_Substrate Is OSB-CoA Intact? Substrate_OK Substrate is Good Check_Substrate->Substrate_OK Yes Troubleshoot_Substrate Troubleshoot Substrate: - Verify by HPLC - Check coupled reaction components - Use fresh precursors Check_Substrate->Troubleshoot_Substrate No Check_Conditions Are Reaction Conditions Optimal? Conditions_OK Conditions are Optimal Check_Conditions->Conditions_OK Yes Troubleshoot_Conditions Troubleshoot Conditions: - Adjust pH (7.5-8.0) - Adjust temperature (30-40°C) - Check buffer composition Check_Conditions->Troubleshoot_Conditions No Enzyme_OK->Check_Substrate Substrate_OK->Check_Conditions

Caption: Troubleshooting logic for low DHNA-CoA yield.

References

Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Dihydroxy-2-naphthoyl-CoA synthase (MenB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with MenB.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase (MenB) and what is its function?

A1: this compound synthase, also known as MenB, is an essential enzyme in the bacterial biosynthesis of menaquinone (vitamin K2).[1][2] It catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA) to form this compound (DHNA-CoA).[1][3] This pathway is crucial for bacterial electron transport and is absent in mammals, making MenB an attractive target for novel antibiotics.[1]

Q2: I'm observing very low or no activity with my purified MenB. What are the most common initial troubleshooting steps?

A2: Low MenB activity can stem from several factors. Here are the primary aspects to investigate:

  • Enzyme Type and Cofactor: Determine if your MenB is Type I or Type II. Type I MenB enzymes are strictly dependent on bicarbonate (HCO₃⁻) as a cofactor.[4] Ensure you are supplementing your assay buffer with an adequate concentration of bicarbonate if you are working with a Type I enzyme.

  • Substrate Integrity: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is known to be unstable.[5] Degradation of the substrate will directly lead to low or no product formation.

  • Protein Integrity and Folding: Issues with protein expression and purification can lead to misfolded or inactive enzyme. This can include the formation of inclusion bodies during expression.

  • Assay Conditions: Suboptimal pH, temperature, or the presence of inhibitors can significantly impact enzyme activity.

Q3: How do I know if my MenB is Type I or Type II?

A3: The classification of MenB into Type I (bicarbonate-dependent) and Type II (bicarbonate-independent) is based on sequence homology. Type II MenB enzymes possess a conserved aspartate residue that fulfills the catalytic role of bicarbonate.[4] You can determine the type of your MenB by performing a sequence alignment with known Type I (e.g., E. coli MenB) and Type II (e.g., M. tuberculosis MenB) enzymes.

Q4: Are there known inhibitors of MenB activity?

A4: Yes, certain compounds can inhibit MenB activity. For Type I enzymes, anions such as nitrate (B79036) can act as competitive inhibitors of the bicarbonate cofactor.[4] Additionally, adducts of 4-oxo-4-phenylbut-2-enoates with Coenzyme A have been shown to be potent inhibitors of M. tuberculosis MenB.[6] When preparing your buffers and reagents, ensure they are free from potential inhibitory compounds.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect Enzyme Type Classification Perform a sequence alignment to determine if your MenB is Type I or Type II.
Missing Bicarbonate Cofactor (for Type I MenB) Supplement your assay buffer with sodium bicarbonate. A concentration of 20 mM is a good starting point, with an apparent EC50 of 0.73 mM for E. coli MenB.
Degraded Substrate (OSB-CoA) Prepare OSB-CoA fresh using a coupled reaction with MenC and MenE, or ensure proper storage of commercially sourced substrate according to the manufacturer's instructions. OSB-CoA is unstable at neutral and alkaline pH.[7]
Suboptimal pH The optimal pH for MenB from E. coli is reported to be between 7.5 and 8.0.[7] Prepare your buffers within this range and consider performing a pH optimization experiment.
Suboptimal Temperature The optimal temperature for E. coli MenB is between 30-40°C.[7] Ensure your assay is performed within this temperature range.
Inactive Enzyme Verify the integrity of your purified protein using SDS-PAGE. If degradation is observed, optimize your purification protocol to include protease inhibitors and maintain cold temperatures. If the protein is intact, consider issues with folding (see Issue 2).
Presence of Inhibitors For Type I MenB, ensure your reagents are free of nitrate.[4] Also, avoid common enzyme inhibitors in your buffers unless they are part of the experimental design.
Issue 2: Problems with Recombinant MenB Expression and Purification
Possible Cause Troubleshooting Step
Low Protein Yield Optimize expression conditions such as IPTG concentration, induction temperature, and duration. Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can sometimes improve the yield of soluble protein.
Inclusion Body Formation Lower the induction temperature and IPTG concentration to slow down protein expression, which can promote proper folding.[8] Consider co-expression with chaperones or using a different E. coli expression strain.
Protein Degradation during Purification Add protease inhibitors to your lysis and purification buffers. Keep the protein on ice or at 4°C throughout the purification process.
Poor Binding to Affinity Resin Ensure your lysis and wash buffers are compatible with your affinity tag and resin. For His-tagged proteins, ensure the imidazole (B134444) concentration in the lysis and wash buffers is low enough not to elute the protein.
Low Purity of Final Product Add additional purification steps such as ion-exchange or size-exclusion chromatography after the initial affinity purification.

Quantitative Data Summary

ParameterValueOrganismReference
Optimal pH 7.5 - 8.0E. coli[7]
Optimal Temperature 30 - 40°CE. coli[7]
Bicarbonate EC50 (Type I) 0.73 mME. coli
Km (OSB) 16 µME. coli (MenE)[7]
Km (ATP) 73.5 µME. coli (MenE)[7]
Km (CoA) 360 µME. coli (MenE)[7]

Note: Km values for o-succinylbenzoyl-coenzyme A synthetase (MenE), the enzyme that produces the substrate for MenB, are provided as a reference for the coupled assay.

Experimental Protocols

Protocol 1: Coupled Enzyme Activity Assay for MenB

This protocol utilizes the enzymes MenC (o-succinylbenzoate synthase) and MenE (o-succinylbenzoyl-CoA synthetase) to generate the MenB substrate, o-succinylbenzoyl-CoA (OSB-CoA), in situ. The activity of MenB is then monitored by the formation of this compound (DHNA-CoA) via UV-Vis spectrophotometry.[9]

Materials:

  • Purified MenB, MenC, and MenE enzymes

  • 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA-SH)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Sodium bicarbonate (NaHCO₃) - for Type I MenB

  • Phosphate buffer (200 mM, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 200 mM Phosphate buffer (pH 7.5)

    • 3-60 µM SHCHC

    • 200 µM ATP

    • 200 µM CoA-SH

    • 2 mM DTT

    • 10 mM MgCl₂

    • 20 mM NaHCO₃ (if using Type I MenB)

  • Add purified MenC and MenE to the reaction mixture.

  • Incubate at room temperature for 10 minutes to allow for the synthesis of OSB-CoA.

  • Initiate the MenB reaction by adding a known concentration of purified MenB enzyme to the mixture.

  • Immediately monitor the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA.[9]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DHNA-CoA.

Protocol 2: Recombinant His-tagged MenB Expression and Purification from E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a MenB expression vector

  • LB Broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin

  • Sonciator or French press

  • Centrifuge

Procedure:

  • Inoculate a starter culture of the E. coli strain harboring the MenB expression plasmid and grow overnight at 37°C.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, consider reducing the induction temperature to 16-20°C and inducing overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication or using a French press on ice.

  • Clarify the lysate by centrifugation to pellet cell debris and insoluble proteins.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged MenB protein with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity and yield.

  • Dialyze the purified protein into a suitable storage buffer (e.g., containing glycerol (B35011) for long-term storage at -80°C).

Visualizations

MenB_Catalytic_Mechanism OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) Enolate Enolate Intermediate OSB_CoA->Enolate Proton abstraction Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular attack DHNA_CoA_Keto DHNA-CoA (Keto form) Tetrahedral->DHNA_CoA_Keto Dehydration DHNA_CoA This compound (DHNA-CoA) DHNA_CoA_Keto->DHNA_CoA Tautomerization

Caption: The catalytic mechanism of this compound synthase (MenB).

Troubleshooting_Workflow Start Low MenB Activity Observed Check_Enzyme_Type Is MenB Type I or Type II? Start->Check_Enzyme_Type Type_I Type I Check_Enzyme_Type->Type_I Check_Substrate Check Substrate (OSB-CoA) Integrity Check_Enzyme_Type->Check_Substrate Type II Add_Bicarbonate Add Bicarbonate to Assay Type_I->Add_Bicarbonate Yes Type_I->Check_Substrate No Add_Bicarbonate->Check_Substrate Substrate_OK Substrate OK? Check_Substrate->Substrate_OK Prepare_Fresh_Substrate Prepare Fresh Substrate Substrate_OK->Prepare_Fresh_Substrate No Check_Assay_Conditions Optimize Assay Conditions (pH, Temp) Substrate_OK->Check_Assay_Conditions Yes Prepare_Fresh_Substrate->Check_Assay_Conditions Conditions_OK Conditions Optimal? Check_Assay_Conditions->Conditions_OK Adjust_Conditions Adjust pH/Temperature Conditions_OK->Adjust_Conditions No Check_Protein_Integrity Assess Protein Integrity (SDS-PAGE) Conditions_OK->Check_Protein_Integrity Yes Adjust_Conditions->Check_Protein_Integrity Protein_OK Protein Intact & Soluble? Check_Protein_Integrity->Protein_OK Troubleshoot_Expression Troubleshoot Expression/Purification Protein_OK->Troubleshoot_Expression No Success Activity Restored Protein_OK->Success Yes Further_Investigation Further Investigation Needed Troubleshoot_Expression->Further_Investigation

Caption: A logical workflow for troubleshooting low MenB activity.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC SHCHC Isochorismate->SHCHC MenD OSB o-Succinylbenzoate (OSB) SHCHC->OSB MenH OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) OSB->OSB_CoA MenE DHNA_CoA This compound (DHNA-CoA) OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) DHNA_CoA->DHNA MenI Menaquinone Menaquinone (Vitamin K2) DHNA->Menaquinone MenA, MenG

Caption: The bacterial menaquinone (Vitamin K2) biosynthesis pathway highlighting the role of MenB.

References

Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHNA-CoA) synthase and what does it do?

A1: this compound synthase, also known as MenB, is an enzyme that catalyzes a key step in the biosynthesis of menaquinone (vitamin K2) and phylloquinone (vitamin K1).[1] It facilitates an intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA) to form this compound (DHNA-CoA).[2][3][4] This enzyme is a member of the crotonase superfamily.[1]

Q2: How is the activity of DHNA-CoA synthase typically measured?

A2: The most common method is a continuous spectrophotometric assay. The formation of the product, DHNA-CoA, is monitored by measuring the increase in absorbance at 392 nm.[5]

Q3: What are the typical substrates and cofactors for the DHNA-CoA synthase reaction?

A3: The primary substrate for DHNA-CoA synthase is o-succinylbenzoyl-CoA (OSB-CoA).[1] Some orthologs of the enzyme, classified as type I, require bicarbonate as a cofactor for activation.[6][7][8] Type II enzymes, such as the one from Mycobacterium tuberculosis, are cofactor-free.[5]

Q4: What are some known inhibitors of DHNA-CoA synthase?

A4: The enzyme can be inhibited by product analogues such as 1-hydroxy-2-naphthoyl-CoA (HNA-CoA) and salicylyl-CoA (SA-CoA).[5] Additionally, downstream metabolites in the menaquinone biosynthesis pathway can act as feedback inhibitors. Simple anions like sulfite (B76179) and nitrate (B79036) have also been shown to inhibit the enzyme.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low enzyme activity Inactive enzyme- Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the protein concentration and integrity using a reliable method (e.g., Bradford assay, SDS-PAGE).
Substrate degradation- The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is unstable at neutral and alkaline pH.[9][10] Prepare fresh substrate solutions in an acidic buffer (e.g., pH 4.0-5.0) and store on ice.
Missing cofactor (for Type I enzymes)- For type I DHNA-CoA synthases (e.g., from E. coli), ensure the assay buffer is supplemented with bicarbonate (e.g., 10 mM NaHCO₃).[6] The activity of these enzymes can be significantly stimulated by bicarbonate.[6]
Incorrect assay pH- The optimal pH can vary between enzyme orthologs. Verify the recommended pH for your specific enzyme or perform a pH optimization experiment.
High background signal Spontaneous substrate degradation- As OSB-CoA is unstable, it may degrade over time, contributing to background absorbance. Prepare fresh substrate solution immediately before the assay.
Contaminating substances in sample- Ensure the sample is free from interfering substances. See the "Potential Interfering Substances" table below. Consider sample purification steps if necessary.
Cuvette or plate contamination- Use clean, high-quality cuvettes or microplates.
Assay variability (poor reproducibility) Pipetting errors- Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions. Use calibrated pipettes.
Temperature fluctuations- Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled spectrophotometer.
Reagent instability- Prepare fresh reagents, particularly the substrate OSB-CoA, for each experiment.[9][10]

Potential Interfering Substances

Substance Class Examples Mechanism of Interference Mitigation Strategy
Product Analogues 1-hydroxy-2-naphthoyl-CoA (HNA-CoA), salicylyl-CoA (SA-CoA)Competitive inhibition by binding to the active site.[5]Avoid inclusion in the assay unless studying inhibition.
Downstream Metabolites 1,4-dihydroxy-2-naphthoate (DHNA)Feedback inhibition.Be aware of potential accumulation in coupled assays or in vivo systems.
Simple Anions Sulfite, NitrateInhibition of enzyme activity.[6]Use buffers free of these ions.
Metal Ions Heavy metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺)Can interfere with enzyme activity, a known issue for some luciferase-based assays that could be relevant.[11]Include a chelating agent like EDTA in the buffer if metal ion contamination is suspected, but verify its compatibility with your specific enzyme.
Detergents SDS, Triton X-100, Tween 20Can affect enzyme activity and stability, though effects are protein-specific.[12][13]Use with caution and at concentrations below the critical micelle concentration if necessary for protein solubilization. Validate the effect of any detergent on your assay.

Quantitative Data

Table 1: Kinetic Parameters of DHNA-CoA Synthase

Enzyme SourceSubstrateKM (µM)kcat (s-1)Reference
Synechocystis sp. PCC 6803OSB-CoA90.013[8]
Escherichia coli (mutants)OSB-CoA5.9-15 fold increase vs WT-[2]

Table 2: Inhibitor Data for DHNA-CoA Synthase

InhibitorEnzyme SourceInhibition TypeKi / IC50Reference
NitrateEscherichia coliCompetitive with bicarbonate-[7]
This compoundSynechocystis sp. PCC 6803Product inhibition-[8]

Experimental Protocols

Spectrophotometric Assay for DHNA-CoA Synthase Activity

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

  • Purified DHNA-CoA synthase

  • o-succinylbenzoyl-CoA (OSB-CoA) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • For Type I enzymes: Sodium bicarbonate (NaHCO₃)

  • UV-transparent cuvettes or microplates

  • Temperature-controlled spectrophotometer capable of reading at 392 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and equilibrate to the desired assay temperature (e.g., 37°C).

    • If using a Type I enzyme, supplement the Assay Buffer with a final concentration of 10 mM NaHCO₃.

    • Prepare a stock solution of OSB-CoA in an acidic buffer (e.g., 10 mM HCl) and keep on ice. Determine the concentration spectrophotometrically.

    • Dilute the DHNA-CoA synthase to the desired concentration in cold Assay Buffer.

  • Assay Setup:

    • Set the spectrophotometer to 37°C and the wavelength to 392 nm.

    • In a cuvette, add the Assay Buffer to a final volume of, for example, 1 mL.

    • Add the DHNA-CoA synthase to the cuvette and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the OSB-CoA substrate to the cuvette and mix quickly by inverting. The final concentration of OSB-CoA should be optimized (e.g., 5-10 times the KM).

    • Immediately start monitoring the increase in absorbance at 392 nm for a set period (e.g., 5-10 minutes). Ensure the initial rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of DHNA-CoA (ε₃₉₂ = 4000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (in M/s or µmol/min).[5]

Visualizations

menaquinone_biosynthesis_pathway chorismate Chorismate OSB o-Succinylbenzoate (OSB) chorismate->OSB MenC, MenD, MenH OSB_CoA o-Succinylbenzoyl-CoA (OSB-CoA) OSB->OSB_CoA MenE DHNA_CoA This compound (DHNA-CoA) OSB_CoA->DHNA_CoA MenB (DHNA-CoA Synthase) DHNA 1,4-Dihydroxy-2-naphthoate (DHNA) DHNA_CoA->DHNA DHNA-CoA thioesterase Menaquinone Menaquinone DHNA->Menaquinone MenA, MenG

Caption: Menaquinone (Vitamin K2) Biosynthesis Pathway.

assay_troubleshooting_workflow start Assay Problem Identified no_activity No/Low Activity start->no_activity high_background High Background start->high_background variability High Variability start->variability check_enzyme Check Enzyme Activity & Storage no_activity->check_enzyme Possible Cause check_bg_substrate Measure Background of Substrate Alone high_background->check_bg_substrate Possible Cause check_pipetting Verify Pipetting Technique variability->check_pipetting Possible Cause check_substrate Check Substrate Integrity (Prepare Fresh) check_enzyme->check_substrate check_cofactor Check Bicarbonate (for Type I) check_substrate->check_cofactor resolve Problem Resolved check_cofactor->resolve check_bg_buffer Check Buffer Components check_bg_substrate->check_bg_buffer check_bg_buffer->resolve check_temp Ensure Constant Temperature check_pipetting->check_temp check_temp->resolve

Caption: Troubleshooting Workflow for DHNA-CoA Assays.

References

overcoming substrate inhibition in MenB kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with MenB (1,4-dihydroxy-2-naphthoate octaprenyltransferase). This resource provides troubleshooting guides and frequently asked questions to assist you in your kinetic studies of this essential enzyme in the vitamin K2 biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is MenB and what is its function?

MenB, also known as 1,4-dihydroxy-2-naphthoate (DHNA) octaprenyltransferase, is a key enzyme in the menaquinone (vitamin K2) biosynthesis pathway.[1] This pathway is crucial for bacteria and is absent in humans, making its enzymes attractive targets for novel antimicrobial drugs.[1] MenB catalyzes the transfer of an octaprenyl group from octaprenyl pyrophosphate to DHNA, forming demethylmenaquinone.[2][3]

Q2: What are the substrates of MenB?

The primary substrates for MenB are:

  • 1,4-dihydroxy-2-naphthoate (DHNA) : The aromatic acceptor molecule.[2][3]

  • Octaprenyl pyrophosphate : The prenyl donor. In some organisms, other polyprenyl pyrophosphates of varying chain lengths may be utilized.[3]

Q3: What is substrate inhibition?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[4][5] This is contrary to the typical Michaelis-Menten kinetics, where the reaction rate plateaus at saturating substrate concentrations.[4] This phenomenon is observed in about 20-25% of all known enzymes.[4]

Q4: What causes substrate inhibition?

The most common cause of substrate inhibition is the formation of a non-productive enzyme-substrate complex.[4] This can happen in a few ways:

  • Two-site binding : A second substrate molecule may bind to a secondary, non-catalytic site on the enzyme-substrate complex, creating an inactive E-S-S complex.[4][5]

  • Blockage of product release : A substrate molecule might bind to the enzyme-product complex, preventing the release of the product and stalling the catalytic cycle.[4]

Q5: How can I tell if my MenB experiment is showing substrate inhibition?

The most direct way to identify substrate inhibition is to plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). If you observe a peak in reaction velocity followed by a decrease as the substrate concentration continues to increase, your enzyme is likely experiencing substrate inhibition. This contrasts with the hyperbolic curve of standard Michaelis-Menten kinetics.[4]

Troubleshooting Guide

My reaction rate is decreasing at high substrate concentrations. What should I do?

If you observe a decrease in your reaction rate at high substrate concentrations, it is possible that you are encountering substrate inhibition. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Confirm the Observation

  • Repeat the experiment : Ensure the observation is reproducible.

  • Extend the substrate concentration range : Test a wider range of substrate concentrations, particularly at the higher end, to clearly define the inhibitory phase.

Step 2: Re-evaluate Your Assay Conditions

  • Check for artifacts : High concentrations of some substrates can interfere with detection methods (e.g., absorbance or fluorescence). Run controls with substrate but without the enzyme to rule this out.

  • Ensure initial rates are measured : Make sure you are measuring the initial velocity of the reaction before significant substrate depletion or product accumulation occurs.

Step 3: Modify Experimental Parameters

  • Vary the concentration of the second substrate : If you are varying the concentration of one substrate, try lowering the concentration of the other fixed substrate. This may alter the binding dynamics and reduce inhibition.

  • Change the ionic strength of the buffer : Altering the salt concentration can sometimes affect non-productive binding interactions.

  • Use a substrate analog : If available, a substrate analog that binds to the active site but cannot participate in the inhibitory binding might help to overcome the inhibition.[6][7]

Step 4: Consider Enzyme Engineering

  • Site-directed mutagenesis : If the structure of MenB is known, you can hypothesize which residues might be involved in the non-productive binding site. Mutating these residues could potentially reduce or eliminate substrate inhibition.[4][8]

Quantitative Data

EnzymeSubstrateApparent Km (μM)Reference
MenA (M. tuberculosis)1,4-dihydroxy-2-naphthoate (DHNA)8.2[9][10]
MenA (M. tuberculosis)Farnesyl diphosphate4.3[9][10]

Experimental Protocols

Coupled Spectrophotometric Assay for MenB Activity

This protocol is adapted from methods used for similar enzymes and is designed to monitor the activity of MenB. The substrate for MenB, O-succinylbenzoyl-CoA (OSB-CoA), is unstable, so a coupled assay with the preceding enzyme in the pathway, MenE (OSB-CoA synthase), is often used.[11]

Materials:

  • Purified MenE and MenB enzymes

  • o-Succinylbenzoate (OSB)

  • Coenzyme A (CoA)

  • ATP

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Octaprenyl pyrophosphate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Spectrophotometer capable of measuring absorbance at a specific wavelength for the product.

Procedure:

  • Reaction Mixture Preparation : In a microcuvette, prepare the reaction mixture containing assay buffer, OSB, CoA, ATP, and MenE.

  • Initiation of the First Reaction : Allow the MenE-catalyzed reaction to proceed to generate OSB-CoA.

  • Initiation of the MenB Reaction : Add MenB, DHNA, and varying concentrations of octaprenyl pyrophosphate to the cuvette to start the MenB-catalyzed reaction.

  • Data Acquisition : Monitor the reaction by observing the change in absorbance at a wavelength specific to the product, demethylmenaquinone, or by using a coupled assay that links product formation to a change in NADH/NADPH concentration.

  • Varying Substrate Concentrations : To test for substrate inhibition, perform a series of experiments where the concentration of one substrate (e.g., octaprenyl pyrophosphate) is varied over a wide range while the concentration of the other substrate (DHNA) is held constant.

  • Data Analysis : Plot the initial reaction rates against the varied substrate concentrations. If substrate inhibition is present, the plot will show a characteristic "bell" shape.

Visualizations

Substrate_Inhibition_Mechanism E Free Enzyme (E) ES Productive Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESS Non-productive Enzyme-Substrate Complex (ESS) ES->ESS + S (High Conc.) ESS->ES - S

Caption: Mechanism of substrate inhibition by formation of a non-productive ternary complex.

Troubleshooting_Workflow start Observe Decreased Activity at High [S] reproduce Is the observation reproducible? start->reproduce no1 Re-evaluate experimental setup and repeat. reproduce->no1 No yes1 Yes reproduce->yes1 check_artifact Rule out assay artifacts (e.g., substrate interference) yes1->check_artifact artifact_present Artifact Present? check_artifact->artifact_present yes2 Yes artifact_present->yes2 no2 No artifact_present->no2 modify_assay Modify assay to remove artifact and re-test. yes2->modify_assay substrate_inhibition Potential Substrate Inhibition no2->substrate_inhibition troubleshoot Troubleshoot Substrate Inhibition: - Vary other substrate conc. - Change buffer conditions - Use substrate analogs substrate_inhibition->troubleshoot

Caption: A logical workflow for troubleshooting decreased enzyme activity at high substrate concentrations.

MenB_Catalytic_Cycle E MenB Enzyme E_DHNA MenB-DHNA Complex E->E_DHNA + DHNA DHNA {DHNA} OPP {Octaprenyl-PP} E_DHNA_OPP MenB-DHNA-OPP Ternary Complex E_DHNA->E_DHNA_OPP + Octaprenyl-PP E_Product MenB-Product Complex E_DHNA_OPP->E_Product Catalysis Product {Demethylmenaquinone} PPi {Pyrophosphate (PPi)} E_Product->E - Demethylmenaquinone - PPi

References

Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (DHNA-CoA) is a crucial intermediate in the biosynthesis of vitamin K (menaquinone). Its molecular structure contains a large hydrophobic naphthyl ring and a long Coenzyme A tail, which can lead to limited solubility in aqueous buffers commonly used in enzymatic assays and other biochemical studies. Poor solubility can result in compound precipitation, inaccurate concentration measurements, and reduced reactivity, thereby affecting experimental outcomes.

Q2: My DHNA-CoA is not dissolving in my standard aqueous buffer. What is the first thing I should try?

The first and simplest approach is to adjust the pH of your buffer. The solubility of molecules with carboxylic acid groups, like the naphthoic acid moiety in DHNA-CoA, is often pH-dependent.[1][2][3][4] Increasing the pH of the buffer to a value 1-2 units above the pKa of the relevant functional groups will deprotonate them, leading to the formation of a more soluble salt. A starting point would be to test buffers in the pH range of 7.5 to 8.5.

Q3: Can I use organic solvents to dissolve DHNA-CoA?

Yes, using a water-miscible organic co-solvent is a common strategy. You can first dissolve the DHNA-CoA in a small amount of an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into your final aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <1-5%) to not interfere with your experimental system (e.g., enzyme activity or cell viability).

Q4: What are solubility enhancers and how can they help with DHNA-CoA?

Solubility enhancers are excipients that improve the solubility of hydrophobic compounds in aqueous solutions. For a molecule like DHNA-CoA, the following are recommended:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5][6][7][8][9] They can encapsulate the hydrophobic naphthyl group of DHNA-CoA, effectively increasing its solubility in water. Beta-cyclodextrins (β-CD) and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often effective.

  • Detergents: Non-ionic or zwitterionic detergents can form micelles that encapsulate hydrophobic molecules.[10][11][12][13] Low concentrations of detergents like Triton X-100, Tween 80, or CHAPS can be effective. However, their compatibility with downstream applications must be verified as they can denature proteins at higher concentrations.

Q5: How does temperature affect the solubility of DHNA-CoA?

For many compounds, solubility increases with temperature. Gently warming the solution can help dissolve DHNA-CoA. However, be cautious as DHNA-CoA is susceptible to oxidation and degradation at elevated temperatures. It is advisable to perform this under an inert atmosphere (e.g., nitrogen or argon) if possible and to cool the solution back to the experimental temperature once dissolved.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitate forms immediately upon adding DHNA-CoA to aqueous buffer. The compound has very low intrinsic solubility in the buffer at the tested pH and temperature.1. Prepare the solution at a higher pH (e.g., pH 8.0-8.5).2. Create a stock solution in DMSO or ethanol and dilute it into the buffer.3. Add a solubility enhancer like HP-β-CD to the buffer before adding DHNA-CoA.
Solution is cloudy or hazy after mixing. Micro-precipitates or aggregates of DHNA-CoA are present.1. Gently warm the solution while stirring.2. Briefly sonicate the solution in a water bath.3. Filter the solution through a 0.22 µm syringe filter (note: this may remove undissolved compound, leading to a lower final concentration).
Precipitate forms when the stock solution (in organic solvent) is added to the aqueous buffer. The DHNA-CoA is "crashing out" of solution upon dilution due to poor mixing or exceeding its solubility limit in the final buffer composition.1. Add the stock solution dropwise to the vigorously stirring aqueous buffer.2. Warm the aqueous buffer slightly before adding the stock solution.3. Decrease the final desired concentration of DHNA-CoA.
Experimental results are inconsistent or show low activity. The actual concentration of soluble DHNA-CoA is lower than calculated due to partial dissolution or precipitation over time.1. Always prepare fresh solutions of DHNA-CoA before each experiment.2. After preparation, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment. Measure the concentration of the supernatant spectrophotometrically if possible.3. Re-evaluate your solubilization method; consider using a different co-solvent or a higher concentration of solubility enhancer.

Quantitative Data on Solubility Enhancement (Illustrative)

The following data is illustrative to demonstrate the relative effectiveness of different solubilization methods. Actual values must be determined experimentally.

Method / AdditiveBuffer ConditionTemperature (°C)Illustrative Max Soluble Concentration (mM)
None (Control) 50 mM Phosphate, pH 7.025< 0.1
pH Adjustment 50 mM Tris-HCl, pH 8.5250.5 - 1.0
Co-solvent 50 mM Phosphate, pH 7.4 + 2% DMSO250.8 - 1.5
Cyclodextrin (B1172386) 50 mM Phosphate, pH 7.4 + 10 mM HP-β-CD251.5 - 3.0
Detergent 50 mM Phosphate, pH 7.4 + 0.05% Tween 80251.0 - 2.0
Combined 50 mM Tris-HCl, pH 8.5 + 10 mM HP-β-CD25> 5.0

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment
  • Weigh the required amount of solid DHNA-CoA in a microcentrifuge tube.

  • Prepare the desired aqueous buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.0-8.5.

  • Add the buffer to the solid DHNA-CoA to the desired final concentration.

  • Vortex the tube for 1-2 minutes.

  • If not fully dissolved, sonicate in a water bath for 5 minutes.

  • Visually inspect for any remaining particulate matter.

  • Before use, centrifuge the solution at >10,000 x g for 5 minutes and use the supernatant.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
  • Weigh the solid DHNA-CoA in a glass vial.

  • Add a minimal volume of high-purity DMSO to completely dissolve the solid, creating a concentrated stock solution (e.g., 50-100 mM).

  • Prepare the final aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below a level that affects your assay (e.g., <2%).

  • Continue to vortex for another 30 seconds after the addition is complete.

Protocol 3: Solubilization using a Cyclodextrin
  • Prepare your primary aqueous buffer (e.g., 50 mM HEPES, pH 7.5).

  • Dissolve the cyclodextrin (e.g., HP-β-CD) directly into the buffer to the desired final concentration (e.g., 10 mM). This is now your working buffer.

  • Weigh the solid DHNA-CoA in a microcentrifuge tube.

  • Add the cyclodextrin-containing working buffer to the solid DHNA-CoA.

  • Vortex for 2-3 minutes. The formation of the inclusion complex can take time.

  • Sonicate in a water bath for 5-10 minutes if necessary.

  • Centrifuge to pellet any undissolved material before using the supernatant.

Visualizations

experimental_workflow start Start: Solid DHNA-CoA weigh Weigh Solid DHNA-CoA start->weigh add_solid Add Solid to Buffer weigh->add_solid prep_buffer Prepare Working Buffer prep_buffer->add_solid mix Mix: Vortex/Sonicate add_solid->mix check Visually Inspect for Dissolution mix->check centrifuge Centrifuge (>10,000 x g) check->centrifuge Dissolved troubleshoot Troubleshoot: Modify Buffer (pH, Co-solvent, etc.) check->troubleshoot Not Dissolved use Use Supernatant in Experiment centrifuge->use logical_relationship solubility DHNA-CoA Solubility hydrophobic Hydrophobic Naphthyl Ring solubility->hydrophobic coa_tail Long Acyl-CoA Tail solubility->coa_tail low_sol Low Aqueous Solubility hydrophobic->low_sol coa_tail->low_sol enhancers Solubility Enhancement Methods low_sol->enhancers Addressed by ph Increase pH (>pKa) enhancers->ph cosolvent Organic Co-solvents (e.g., DMSO) enhancers->cosolvent cd Cyclodextrins (e.g., HP-β-CD) enhancers->cd

References

Validation & Comparative

Validating the Function of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the function of 1,4-Dihydroxy-2-naphthoyl-CoA synthase (DHNA-CoA synthase), also known as MenB. As a key enzyme in the biosynthesis of vitamin K (menaquinone and phylloquinone), MenB is a critical target for the development of novel antibiotics, particularly against Gram-positive bacteria.[1][2] This document outlines the enzyme's role, details experimental protocols for its characterization, presents comparative kinetic data, and discusses alternative enzymes and inhibitory molecules.

The Role of this compound Synthase in Vitamin K Biosynthesis

This compound synthase catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound (DHNA-CoA) through an intramolecular Claisen condensation.[1][3] This reaction is a crucial step in the biosynthetic pathway of both vitamin K1 (phylloquinone) in plants and cyanobacteria, and vitamin K2 (menaquinone) in bacteria.[1][4] Menaquinone is essential for the electron transport chain in many bacteria, making its biosynthetic pathway an attractive target for antimicrobial drug discovery.[1][5]

The reaction catalyzed by MenB is a key step in forming the characteristic naphthoquinone ring of vitamin K.[6] Following the formation of DHNA-CoA, the coenzyme A is cleaved by a thioesterase (EC 3.1.2.28) to yield 1,4-dihydroxy-2-naphthoate (DHNA).[7][8]

menaquinone_biosynthesis cluster_pathway Menaquinone (Vitamin K2) Biosynthesis Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA o-succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA_CoA This compound OSB_CoA->DHNA_CoA MenB (this compound synthase) DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA Thioesterase Menaquinone Menaquinone DHNA->Menaquinone MenA, MenG

Diagram 1: Menaquinone (Vitamin K2) biosynthesis pathway highlighting the central role of MenB.

Experimental Validation of MenB Function

Validating the function of this compound synthase typically involves heterologous expression and purification of the enzyme, followed by in vitro activity assays.

experimental_workflow cluster_workflow Experimental Workflow for MenB Functional Validation Cloning Cloning and Expression of menB gene Purification Protein Purification (e.g., Ni-NTA chromatography) Cloning->Purification Assay Enzyme Activity Assay Purification->Assay Coupled_Assay Coupled Spectrophotometric Assay Assay->Coupled_Assay Method 1 HPLC_Assay HPLC-based Assay Assay->HPLC_Assay Method 2 Data_Analysis Kinetic Parameter Determination (Km, kcat, Ki) Coupled_Assay->Data_Analysis HPLC_Assay->Data_Analysis

Diagram 2: A generalized experimental workflow for the functional validation of MenB.
Experimental Protocols

1. Coupled Spectrophotometric Assay

This is a commonly used method to determine DHNA-CoA synthase activity.[1]

  • Principle: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ from its precursors. The activity of MenB is then measured by monitoring the formation of the product, DHNA-CoA, which has a characteristic absorbance at 392 nm.[9][10]

  • Reaction Mixture:

    • Phosphate buffer (e.g., 200 mM, pH 7.0)[1]

    • Precursors for OSB-CoA synthesis:

      • 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) (3–60 μM)[1]

      • ATP (200 μM)[1]

      • Coenzyme A (CoA-SH) (200 μM)[1]

      • MgCl₂ (10 mM)[1]

      • DTT (2 mM)[1]

    • Enzymes for in situ OSB-CoA synthesis: MenC and MenE[1]

    • For Type I MenB enzymes, NaHCO₃ (e.g., 20 mM) is required as a cofactor.[1][9]

  • Procedure:

    • The components for OSB-CoA synthesis are incubated at room temperature for approximately 10 minutes to generate the substrate.[1]

    • The reaction is initiated by the addition of purified MenB enzyme.

    • The increase in absorbance at 392 nm is monitored over time using a spectrophotometer.

    • Initial reaction rates are calculated from the linear phase of the absorbance curve.

2. HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product, providing a direct measure of enzyme activity.

  • Principle: The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by HPLC to determine the amount of DHNA-CoA produced.

  • Procedure:

    • Set up the reaction mixture as described for the coupled assay.

    • Initiate the reaction with the MenB enzyme and incubate for a specific time.

    • Stop the reaction (e.g., by adding an acid like HCl or by heat inactivation).

    • Centrifuge the sample to remove precipitated protein.

    • Inject the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Elute the compounds using an appropriate solvent gradient.

    • Detect the substrate and product by their absorbance at specific wavelengths.

    • Quantify the amount of product formed by comparing the peak area to a standard curve.

Comparative Performance Data

The kinetic parameters of this compound synthase can vary between different organisms. Type I enzymes are dependent on bicarbonate for their activity, while Type II enzymes, found in organisms like Mycobacterium tuberculosis, are cofactor-free.[6][9]

Enzyme SourceTypeKM (μM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)Bicarbonate Dependence (KD, mM)Reference
Synechocystis sp. PCC 6803I90.0131,4440.60[10]
Escherichia coliI---Yes[1][9]
Mycobacterium tuberculosisII---No[5][6]
Staphylococcus aureusI---Yes[9]
Bacillus subtilisI---Yes[9]

Note: A comprehensive side-by-side comparison of kinetic data is limited in the available literature. The table highlights the key differences between characterized MenB orthologs.

Alternatives and Inhibitors

Alternative Enzymes:

In the broader context of naphthoquinone biosynthesis, plants have evolved alternative pathways to produce the 1,4-naphthalenoid ring, such as the acetate-polymalonate pathway.[4] However, within the canonical menaquinone and phylloquinone biosynthesis pathways, this compound synthase is the conserved enzyme for this specific catalytic step.

Inhibitors:

The essential role of MenB in bacterial survival has made it a target for the development of novel inhibitors. Several classes of compounds have been identified as inhibitors of MenB:

  • Product Analogs: 1-hydroxy-2-naphthoyl-CoA acts as a product analog and an inhibitor.[3] The product itself, DHNA-CoA, also exhibits inhibitory effects.[10]

  • CoA Adducts: 4-aryl-2-CoA-4-oxo-butanoic acid adducts have been shown to be potent inhibitors of MenB, with Ki values as low as 49 nM for the Mycobacterium tuberculosis enzyme.[5]

  • Other Small Molecules: In Escherichia coli, 2,3-dihydroxybenzoyl-CoA and 2,4-dihydroxybenzoyl-CoA have been identified as inhibitors.[3]

Furthermore, the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA) has been shown to act as an allosteric inhibitor of MenD, the first committed enzyme in the menaquinone biosynthesis pathway, suggesting a feedback inhibition mechanism.[11]

Conclusion

Validating the function of this compound synthase is crucial for understanding vitamin K biosynthesis and for the development of novel antimicrobial agents. The coupled spectrophotometric assay provides a convenient method for continuous monitoring of enzyme activity, while HPLC-based methods offer direct quantification of substrates and products. Comparative analysis of MenB from different organisms reveals important differences, such as the bicarbonate dependence of Type I enzymes, which is a key consideration in assay design. The development of potent and specific inhibitors for MenB remains an active area of research with significant therapeutic potential.

References

Navigating the Detection of 1,4-Dihydroxy-2-naphthoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of menaquinone biosynthesis and related pathways, the accurate detection and quantification of the intermediate 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is paramount. This guide provides an objective comparison of available analytical methods, offering insights into their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Currently, there is a notable absence of commercially available antibodies specifically targeting this compound. This limitation necessitates a reliance on alternative analytical methodologies. This guide will focus on the two primary analytical techniques applicable to the detection and quantification of DHNA-CoA: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, we will explore the utility of an enzymatic assay as a complementary approach.

Performance Comparison of Analytical Methods

The choice between HPLC and LC-MS for the analysis of DHNA-CoA will largely depend on the specific requirements of the experiment, such as the need for high sensitivity, structural confirmation, and the complexity of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay (MenB)
Principle Separation based on physicochemical interactions with a stationary phase.Separation by HPLC followed by mass-based detection and fragmentation.Indirect measurement of substrate consumption or product formation.
Selectivity Moderate to high, dependent on column chemistry and detector.Very high, based on mass-to-charge ratio and fragmentation pattern.High for the specific enzyme-substrate reaction.
Sensitivity Good, typically in the ng/mL range.[1]Excellent, capable of detecting levels in the pg/mL to fg/mL range.[1][2]Varies depending on the assay format and detection method.
Quantitative Accuracy High, with proper calibration.High, often considered the gold standard for quantification.[2][3]Can be quantitative with appropriate standards and controls.
Structural Information Limited to retention time comparison with standards.Provides molecular weight and fragmentation data for structural elucidation.[2][3]No direct structural information.
Cost (Instrument) LowerHigherLower to Moderate
Cost (Operational) LowerHigherModerate
Throughput HighModerateCan be high in microplate format.
Expertise Required ModerateHighModerate

Experimental Protocols

Sample Preparation (General)

A generic protein precipitation protocol is often suitable for the extraction of small molecules like DHNA-CoA from biological matrices.

  • To 100 µL of the sample (e.g., cell lysate, bacterial culture supernatant), add 300 µL of ice-cold methanol (B129727) or acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness using a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for injection into the HPLC or LC-MS system.

High-Performance Liquid Chromatography (HPLC) Method (Adapted from DHNA analysis)[4]
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation of DHNA-CoA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 45°C.[4]

  • Detection: UV detector set at a wavelength determined by the UV absorbance spectrum of a DHNA-CoA standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method (Adapted from DHNA analysis)[4]
  • LC System: A Prominence 20A apparatus or equivalent.[4]

  • Column: XR-ODS LC column (3 x 75 mm) or similar C18 column.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the compound of interest, followed by a re-equilibration step.

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 45°C.[4]

  • Mass Spectrometer: An LCMS-IT-TOF system or a triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable, as demonstrated for DHNA which forms a deprotonated ion [M-H]⁻.[4]

  • MS/MS Analysis: For quantitative analysis, selected reaction monitoring (SRM) would be employed, monitoring a specific precursor-to-product ion transition for DHNA-CoA.

Enzymatic Assay for this compound Synthase (MenB)

This assay indirectly measures the activity of MenB, the enzyme that synthesizes DHNA-CoA from o-succinylbenzoyl-CoA (OSB-CoA).[5][6][7] A decrease in the substrate or an increase in the product can be monitored.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the purified MenB enzyme, the substrate OSB-CoA, and any necessary cofactors.

  • Initiation: Start the reaction by adding the enzyme or the substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.

  • Detection: Quantify the amount of DHNA-CoA produced using either HPLC or LC-MS as described above. Alternatively, a coupled-enzyme assay could be developed where the product of the MenB reaction is used as a substrate for a subsequent reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).

Visualizing the Context: Menaquinone Biosynthesis and Analytical Workflow

To better understand the biological significance of this compound and the process of its analysis, the following diagrams are provided.

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6- hydroxy-3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC (1R,6R)-2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSBCoA o-succinylbenzoyl-CoA OSB->OSBCoA MenE DHNACoA This compound OSBCoA->DHNACoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNACoA->DHNA MenG (or other hydrolase) Menaquinone Menaquinone (Vitamin K2) DHNA->Menaquinone MenA

Caption: The bacterial menaquinone (Vitamin K2) biosynthesis pathway, highlighting the central role of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample Biological Sample Extraction Protein Precipitation & Supernatant Collection Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC LCMS LC-MS Reconstitution->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Confirmation Structural Confirmation LCMS->Confirmation

Caption: A generalized experimental workflow for the analysis of this compound using chromatographic methods.

References

A Comparative Guide to the Functional Validation of menB Gene Knockout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the functional validation of menB gene knockout in bacteria. It offers a detailed overview of experimental protocols, supporting data, and a comparison with chemical inhibition of the MenB enzyme, an essential component of the menaquinone (Vitamin K2) biosynthesis pathway and a promising target for novel antibacterial agents.

Introduction to menB and Menaquinone Biosynthesis

The menB gene encodes 1,4-dihydroxy-2-naphthoate synthase, a crucial enzyme in the menaquinone (MK or Vitamin K2) biosynthetic pathway. Menaquinones are essential electron carriers in the respiratory chains of many bacteria, including important pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The absence of a de novo menaquinone biosynthesis pathway in humans makes the enzymes in this pathway, including MenB, attractive targets for the development of new antibiotics.

The knockout of the menB gene serves as a powerful tool to study its function, validate it as a drug target, and understand the physiological consequences of disrupting menaquinone biosynthesis. This guide will detail the experimental steps to validate a menB knockout and compare this genetic approach to chemical inhibition.

The Menaquinone Biosynthesis Pathway

The biosynthesis of menaquinone from chorismate involves a series of enzymatic steps. The MenB enzyme catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to 1,4-dihydroxy-2-naphthoate (DHNA).

menaquinone_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl- 6-hydroxy-3-cyclohexene- 1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoyl-CoA OSB->OSB_CoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSB_CoA->DHNA MenB Menaquinone Menaquinone (Vitamin K2) DHNA->Menaquinone Downstream Men enzymes

Figure 1: The Menaquinone Biosynthesis Pathway

Functional Validation of menB Gene Knockout: A Comparative Overview

The functional validation of a menB gene knockout can be achieved through a combination of genetic, phenotypic, and biochemical assays. This section compares the expected outcomes of a menB knockout with a wild-type strain and a strain treated with a MenB inhibitor.

Validation ParameterWild-Type StrainmenB Knockout (ΔmenB)MenB Inhibitor-Treated Strain
Genotype Contains intact menB geneDeletion or disruption of the menB geneContains intact menB gene
Phenotype Normal growthImpaired growth, small colony phenotype[1]Dose-dependent growth inhibition
Menaquinone Level NormalAbsent or significantly reduced[2]Dose-dependent reduction
Precursor Accumulation Basal level of o-succinylbenzoate (OSB)Accumulation of OSB[3][4]Dose-dependent accumulation of OSB
Complementation Not applicableGrowth restored by expressing menB in trans[5]Not applicable

Experimental Protocols and Data

This section provides detailed methodologies for the key experiments used to validate a menB knockout.

Construction of a menB Knockout Mutant

A common method for generating a gene knockout in bacteria is through allelic exchange, which involves replacing the target gene with a selectable marker, such as an antibiotic resistance cassette.

knockout_workflow cluster_construct 1. Construct Allelic Exchange Vector cluster_transformation 2. Transformation and Recombination cluster_validation 3. Validation of Knockout PCR_flanks Amplify upstream and downstream flanking regions of menB Ligation Ligate flanks and resistance cassette into a suicide vector PCR_flanks->Ligation Resistance_cassette Amplify antibiotic resistance cassette Resistance_cassette->Ligation Transformation Introduce suicide vector into wild-type bacteria (e.g., via conjugation) Ligation->Transformation Homologous_recombination Select for single-crossover (plasmid integration) and then double-crossover (allelic exchange) events Transformation->Homologous_recombination PCR_verification PCR amplification to confirm gene replacement Homologous_recombination->PCR_verification Sequencing DNA sequencing to verify correct insertion PCR_verification->Sequencing

Figure 2: Experimental Workflow for menB Knockout Construction

Protocol: Allelic Exchange for menB Knockout

  • Construct the Allelic Exchange Vector:

    • Amplify by PCR the upstream and downstream regions (homology arms, ~500-1000 bp) flanking the menB gene from the wild-type bacterial genome.

    • Amplify a selectable marker, such as a kanamycin (B1662678) resistance cassette.

    • Clone the homology arms and the resistance cassette into a suicide vector that cannot replicate in the target bacterium.

  • Transformation and Homologous Recombination:

    • Introduce the constructed suicide vector into the wild-type bacteria. This is often achieved through conjugation from a donor E. coli strain.

    • Select for single-crossover events where the plasmid has integrated into the chromosome by plating on a medium containing an antibiotic to which the plasmid confers resistance.

    • Induce the second crossover event, which leads to the excision of the plasmid and the replacement of the wild-type menB gene with the resistance cassette. This can be achieved using counter-selection methods, such as those employing the sacB gene which is lethal in the presence of sucrose[6].

  • Validation of the Knockout:

    • Confirm the replacement of the menB gene with the resistance cassette by PCR using primers that anneal outside the flanking regions. The PCR product from the knockout mutant will be a different size than that from the wild-type.

    • Verify the correct insertion and the absence of the menB gene by DNA sequencing of the PCR product.

Phenotypic Analysis: Growth Curve

A key phenotypic consequence of menB knockout is often a growth defect. This can be quantified by monitoring the optical density (OD) of bacterial cultures over time.

Protocol: Bacterial Growth Curve Analysis

  • Inoculate fresh liquid medium (e.g., Luria-Bertani broth) with overnight cultures of the wild-type, ΔmenB, and complemented ΔmenB strains to an initial OD600 of ~0.05.

  • For inhibitor studies, add the MenB inhibitor at various concentrations to the wild-type culture.

  • Incubate the cultures at the optimal growth temperature with shaking.

  • Measure the OD600 at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

  • Plot the OD600 values against time to generate growth curves.

Comparative Growth Data of Lactococcus lactis Strains [2]

StrainMaximum OD600
Wild-Type~5.8
ΔmenB~4.0
ΔmenG (downstream gene)~5.8

Data adapted from a study on Lactococcus lactis, demonstrating a reduced final cell density in the ΔmenB mutant compared to the wild-type.

Biochemical Validation: Analysis of Menaquinone and Precursors

The knockout of menB is expected to block the menaquinone biosynthesis pathway, leading to the absence of the final product and the accumulation of the precursor, o-succinylbenzoate (OSB). These metabolites can be quantified using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of Menaquinones and OSB

  • Extraction:

    • For menaquinone analysis, extract lipids from bacterial cell pellets using a mixture of chloroform (B151607) and methanol.

    • For OSB analysis, acidify the culture supernatant and extract with an organic solvent like ethyl acetate.

  • HPLC Separation:

    • Analyze the extracts using a reverse-phase HPLC system.

    • For menaquinones, a C18 or C30 column can be used with a mobile phase typically consisting of a mixture of methanol, ethanol, and water. Detection is often performed using UV or fluorescence detectors[1][7].

    • For OSB, a C18 column with a mobile phase of acetonitrile (B52724) and water with a pH modifier (e.g., formic acid) is suitable, with UV detection.

  • Quantification:

    • Quantify the compounds by comparing the peak areas from the samples to those of known standards.

Expected Results:

  • ΔmenB strain: No detectable menaquinone peak and a significant peak corresponding to OSB in the culture supernatant.

  • Wild-type strain: A detectable menaquinone peak and a negligible OSB peak.

  • Inhibitor-treated strain: A dose-dependent decrease in the menaquinone peak and a corresponding increase in the OSB peak.

Comparison with Chemical Inhibition of MenB

While gene knockout provides a definitive "all-or-nothing" approach to studying gene function, chemical inhibitors offer a titratable and temporally controllable alternative.

FeaturemenB Gene KnockoutMenB Chemical Inhibitors
Mechanism Permanent disruption of the geneReversible or irreversible binding to the enzyme
Effect Complete loss of functionDose-dependent inhibition of enzyme activity
Temporal Control No temporal control (constitutive knockout)Can be added or removed at specific time points
Off-target Effects Potential for polar effects on downstream genesPotential for off-target binding to other proteins
Applications Definitive validation of gene essentialityMimics the action of a drug, useful for target validation in a therapeutic context

Performance Data of MenB Inhibitors

CompoundTarget OrganismIC50MICReference
OSB-AMSM. tuberculosis MenE11.2 ± 0.9 nM (Ki)N/A[5]
MenB Inhibitor 1M. tuberculosis<10 µM6.25 µg/mL[8]
MenB Inhibitor 4M. tuberculosis<10 µM50 µg/mL[8]

Note: IC50 is the half-maximal inhibitory concentration for the enzyme, while MIC is the minimum inhibitory concentration for bacterial growth. The OSB-AMS is an inhibitor of MenE, the enzyme upstream of MenB, but demonstrates the potency of targeting this pathway.

Conclusion

The functional validation of a menB gene knockout requires a multi-faceted approach, combining genetic confirmation with phenotypic and biochemical analyses. The characteristic growth defect, absence of menaquinone, and accumulation of the precursor o-succinylbenzoate provide strong evidence for a successful knockout. Comparing these results to those obtained with chemical inhibitors of MenB can provide a more nuanced understanding of the enzyme's role and its potential as an antibacterial drug target. The protocols and comparative data presented in this guide offer a robust framework for researchers in the field of bacterial genetics and drug discovery.

References

Comparative Guide to Inhibitor Potency Against 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. Given its essential role in bacterial respiration and its absence in humans, MenB is a promising target for the development of novel antibiotics. This document summarizes quantitative inhibitor potency data, details the experimental protocols used for these measurements, and provides visualizations of the relevant biological pathway and experimental workflows.

Inhibitor Potency Comparison

The following table summarizes the reported inhibitory potency of various compounds against MenB from different bacterial species. The data is compiled from published research and presented to facilitate a direct comparison of the efficacy of these inhibitors.

Inhibitor ClassCompoundTarget OrganismPotency (IC50)Potency (Ki)Potency (Ki')Citation
2-Amino-4-oxo-4-phenylbutanoic Acid Derivatives (pro-drugs) 4-Cl analogueMycobacterium tuberculosis0.35 µM (with 1h incubation)--[1]
2,4-diCl analogueMycobacterium tuberculosis0.10 µM (with 1h incubation)--[1]
2-CoA-4-oxo-4-phenylbutanoic Acid Adducts (active inhibitors) 4-Cl analogue CoA adductMycobacterium tuberculosis-0.35 µM1.6 µM[1]
2,4-diCl analogue CoA adductMycobacterium tuberculosis100 nM49 nM290 nM[1]
Naphthoyl-CoA Analogues 1-Hydroxy-2-naphthoyl-CoAEscherichia coliNot ReportedNot ReportedNot Reported[2][3]
Dihydroxybenzoyl-CoA Analogues 2,3-Dihydroxybenzoyl-CoAEscherichia coliNot ReportedNot ReportedNot Reported[2]
2,4-Dihydroxybenzoyl-CoAEscherichia coliNot ReportedNot ReportedNot Reported[2]

Note: The 2-amino-4-oxo-4-phenylbutanoic acid derivatives are unstable in solution and act as pro-drugs, converting to the highly potent 2-CoA-4-oxo-4-phenylbutanoic acid adducts in the presence of Coenzyme A.[1] Potency values for the E. coli inhibitors have not been quantitatively reported in the reviewed literature.

Experimental Protocols

The determination of inhibitor potency against MenB typically involves a coupled enzyme assay. The following is a detailed description of a common spectrophotometric method.

Coupled Spectrophotometric Assay for MenB Activity

This assay measures the formation of the product, this compound (DHNA-CoA), which has a distinct absorbance maximum at 392 nm. Due to the instability of the MenB substrate, o-succinylbenzoyl-CoA (OSB-CoA), it is synthesized in situ from 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) using the enzymes MenC and MenE.

Materials:

  • MenB enzyme (purified)

  • MenC enzyme (purified)

  • MenE enzyme (purified)

  • SHCHC (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate)

  • ATP (Adenosine triphosphate)

  • CoA-SH (Coenzyme A)

  • DTT (Dithiothreitol)

  • MgCl2 (Magnesium chloride)

  • NaHCO3 (Sodium bicarbonate)

  • Phosphate (B84403) buffer (pH 7.0)

  • Inhibitor compound of interest

  • UV-Vis spectrophotometer

Procedure:

  • Substrate Synthesis Mixture: Prepare a reaction mixture in a quartz cuvette containing phosphate buffer (200 mM, pH 7.0), NaHCO3 (20 mM), ATP (200 µM), CoA-SH (200 µM), DTT (2 mM), MgCl2 (10 mM), and varying concentrations of SHCHC (e.g., 3-60 µM).

  • Enzyme Addition for Substrate Synthesis: Add purified MenC and MenE enzymes to the mixture.

  • Incubation: Incubate the mixture at room temperature for 10 minutes to allow for the enzymatic synthesis of OSB-CoA.

  • Inhibitor Addition: Add the desired concentration of the inhibitor compound to the reaction mixture. For time-dependent inhibition studies, a pre-incubation step of the inhibitor with MenB might be included before the addition of the substrate synthesis mixture.

  • Initiation of MenB Reaction: Add a known concentration of purified MenB enzyme (e.g., 150 nM) to the cuvette to initiate the conversion of OSB-CoA to DHNA-CoA.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 392 nm over time using the spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction rates against a range of inhibitor concentrations. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the maximal enzyme velocity.

    • Ki Determination: To determine the inhibition constant (Ki) and the type of inhibition, the assay is performed with varying concentrations of both the substrate (SHCHC) and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten and inhibitor models.

Visualizations

Menaquinone Biosynthesis Pathway

The following diagram illustrates the classical menaquinone (Vitamin K2) biosynthesis pathway, highlighting the central role of this compound synthase (MenB).

menaquinone_pathway cluster_enzymes Enzymes chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate MenF shchc SHCHC isochorismate->shchc MenD osb o-Succinylbenzoate shchc->osb MenH/MenC osb_coa o-Succinylbenzoyl-CoA osb->osb_coa MenE dhna_coa This compound osb_coa->dhna_coa MenB dhna 1,4-Dihydroxy-2-naphthoate dhna_coa->dhna MenI demethylmenaquinone Demethylmenaquinone dhna->demethylmenaquinone MenA menaquinone Menaquinone (Vitamin K2) demethylmenaquinone->menaquinone MenG menF MenF menD MenD menH MenH menC MenC menE MenE menB MenB menI MenI menA MenA menG MenG

Caption: The menaquinone biosynthesis pathway with the targeted enzyme MenB highlighted.

Experimental Workflow for Inhibitor Potency Determination

This diagram outlines the general workflow for determining the potency of an inhibitor against MenB using the coupled spectrophotometric assay.

experimental_workflow A Prepare Reaction Mixture (Buffer, ATP, CoA, DTT, MgCl2, SHCHC) B Add MenC and MenE Enzymes A->B C Incubate for 10 min (in situ OSB-CoA Synthesis) B->C D Add Test Inhibitor C->D E Add MenB Enzyme to Initiate Reaction D->E F Monitor Absorbance at 392 nm E->F G Calculate Initial Reaction Rates F->G H Determine IC50 and/or Ki Values G->H

Caption: A generalized workflow for the coupled spectrophotometric assay of MenB inhibition.

References

Safety Operating Guide

Personal protective equipment for handling 1,4-Dihydroxy-2-naphthoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4-Dihydroxy-2-naphthoyl-CoA.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling organic solvents and limited exposure to acids and bases.[2] For prolonged or direct contact, select gloves with a protective index of 6, corresponding to a permeation time of greater than 480 minutes.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory to protect against splashes.[2][4]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.[2]
Respiratory Protection N95 dust mask or equivalentRecommended when handling the solid compound to prevent inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood recommended). gather_ppe Assemble all required PPE as specified in the table above. prep_area->gather_ppe Step 1 don_ppe Don PPE correctly before handling the chemical. gather_ppe->don_ppe Step 2 weigh Carefully weigh the solid compound in the fume hood to avoid dust inhalation. don_ppe->weigh Step 3 dissolve Dissolve the compound in the desired solvent within the fume hood. weigh->dissolve Step 4 conduct_exp Perform experimental procedures, keeping the container sealed when possible. dissolve->conduct_exp Step 5 decontaminate Decontaminate all surfaces and equipment with an appropriate solvent. conduct_exp->decontaminate Step 6 dispose_waste Dispose of chemical waste according to the disposal plan. decontaminate->dispose_waste Step 7 doff_ppe Remove PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe Step 8 wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands Step 9

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions Collect in a labeled, sealed container designated for organic or halogenated solvent waste, as appropriate. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated solid hazardous waste stream immediately after handling.

All chemical waste should be collected by a licensed waste contractor for proper disposal in accordance with local, state, and federal regulations.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.